Product packaging for 5-Bromo-3-methylbenzo[d]isoxazole(Cat. No.:CAS No. 66033-76-9)

5-Bromo-3-methylbenzo[d]isoxazole

Cat. No.: B1281344
CAS No.: 66033-76-9
M. Wt: 212.04 g/mol
InChI Key: ITZVIXFFWVROPH-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzo[d]isoxazole (CAS 66033-76-9) is a high-purity benzisoxazole derivative supplied as a solid for research applications. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. The benzisoxazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities, including anticancer, antimicrobial, and effects on the central nervous system . Specifically, this brominated methylbenzisoxazole is a key building block for constructing more complex molecules. Its structure is valuable for cross-coupling reactions, where the bromine atom allows for further functionalization, enabling researchers to create diverse libraries of compounds for biological screening . The benzo[d]isoxazole core is recognized for its role in inhibiting various biological targets. Research highlights the significance of the 3-methylbenzo[d]isoxazole scaffold as a potent inhibitor of BRD4, an epigenetic regulator considered a promising target for cancer treatment, such as in acute myeloid leukemia . Furthermore, benzisoxazole derivatives have demonstrated potent inhibitory activity against monoamine oxidase (MAO) enzymes, which are important targets for neurodegenerative and neuropsychiatric disorders . This product is intended for research purposes as a chemical intermediate and building block. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a well-ventilated place, wear suitable protective equipment, and avoid contact with skin and eyes . For detailed handling and storage information, please refer to the Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO B1281344 5-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZVIXFFWVROPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497019
Record name 5-Bromo-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66033-76-9
Record name 5-Bromo-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 66033-76-9

This technical guide provides a comprehensive overview of 5-Bromo-3-methylbenzo[d]isoxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and characterization. While specific biological activity and signaling pathway involvement for this particular compound are not extensively documented in publicly available literature, this guide presents foundational knowledge on isoxazole derivatives to inform future research.

Chemical Properties and Data Presentation

This compound is a solid, bromine-containing heterocyclic compound. Its fundamental properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 66033-76-9[1]
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.05 g/mol
Physical State Solid[2]
Purity (Typical) ≥95.0%[2]
InChI Key ITZVIXFFWVROPH-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

A logical synthetic pathway would involve the reaction of a substituted o-hydroxyacetophenone with hydroxylamine to form an oxime, followed by cyclization. A potential retrosynthetic analysis is depicted below.

G This compound This compound Intermediate_Oxime Substituted Acetophenone Oxime This compound->Intermediate_Oxime Cyclization Starting_Material 2-Hydroxy-5-bromoacetophenone Intermediate_Oxime->Starting_Material Oximation Reagent Hydroxylamine (NH2OH) Reagent->Intermediate_Oxime

Figure 1. Retrosynthetic analysis for this compound.

General Experimental Protocol (Hypothetical):

  • Oximation: To a solution of 2-hydroxy-5-bromoacetophenone in a suitable solvent such as ethanol, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) is added. The reaction mixture is typically stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

  • Cyclization: The resulting oxime can then be cyclized to the benzisoxazole. This step can often be achieved in situ or after isolation of the oxime. The cyclization can be promoted by heat or by the addition of a dehydrating agent.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography on silica gel.

Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral data can be predicted based on the analysis of similar structures.[5][6][7][8]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The aromatic protons would likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm, with coupling patterns indicative of their substitution on the benzene ring. The methyl protons would appear as a singlet at approximately δ 2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The aromatic carbons would resonate in the region of δ 110-160 ppm, while the methyl carbon would appear at a higher field, around δ 10-20 ppm.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C=N stretching of the isoxazole ring, C-Br stretching, and aromatic C-H stretching.

Biological Activity and Signaling Pathways

The isoxazole ring is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[9][10] Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10][11]

The biological activity of isoxazole derivatives is often attributed to their ability to act as bioisosteres for other functional groups and to participate in various interactions with biological targets. The specific substitution pattern on the isoxazole ring and any fused ring systems plays a crucial role in determining the compound's biological profile.

For instance, certain 3-methyl-benzo[d]isoxazole scaffolds have been investigated as inhibitors of BRD4, a key protein in the regulation of gene transcription, which is implicated in various cancers.[6] This suggests a potential avenue of research for this compound.

A generalized workflow for investigating the biological activity of a novel compound like this compound is presented below.

G A Compound Synthesis & Characterization B In vitro Screening (e.g., Cell Viability Assays) A->B C Hit Identification B->C D Target Identification & Validation C->D G Lead Optimization C->G E Mechanism of Action Studies D->E F Signaling Pathway Analysis E->F F->G H In vivo Studies G->H I Preclinical Development H->I

Figure 2. General workflow for drug discovery and development.

Currently, there is no specific information in the public domain detailing the signaling pathways modulated by this compound. Further experimental investigation is required to elucidate its biological effects and mechanism of action. Researchers interested in this compound are encouraged to perform a variety of in vitro and in vivo assays to explore its potential therapeutic applications.

References

5-Bromo-3-methylbenzo[d]isoxazole chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole

This compound is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural framework, featuring a fused benzene and isoxazole ring system, imparts specific physicochemical properties that make it a valuable scaffold for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It further details its significant role as a key intermediate in the development of targeted therapeutics, particularly as a scaffold for Bromodomain and Extra-Terminal (BET) protein inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a solid compound at room temperature.[1][2] Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in synthetic and analytical applications.

PropertyValueReference
IUPAC Name 5-bromo-3-methyl-1,2-benzisoxazole
CAS Number 66033-76-9[3]
Molecular Formula C₈H₆BrNO[3]
Molecular Weight 212.05 g/mol
Appearance Solid[1][2]
Purity Typically ≥95%[1][2][3]
InChI Key ITZVIXFFWVROPH-UHFFFAOYSA-N[1][2]
Storage Sealed in dry, 2-8°C[4]

Synthesis and Experimental Protocols

The synthesis of isoxazole derivatives can be achieved through various established organic chemistry reactions.[5] A common method involves the cyclocondensation of a hydroxylamine derivative with a β-dicarbonyl compound or its equivalent.[5] For this compound, a plausible synthetic route starts from a substituted phenol.

General Synthesis Protocol

A generalized protocol for the synthesis of benzo[d]isoxazole derivatives involves the reaction of a substituted salicylaldehyde or acetophenone with hydroxylamine hydrochloride. The following is a representative, though not specific, protocol that illustrates the general steps:

  • Starting Material Preparation : Begin with a suitably substituted 2-hydroxyacetophenone, in this case, a brominated analogue.

  • Oxime Formation : The ketone is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or pyridine, often with a base like sodium acetate, to form the corresponding oxime.

  • Cyclization : The oxime is then cyclized to form the benzo[d]isoxazole ring. This step can be induced by heating or by using a dehydrating agent.

  • Purification : The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography on silica gel.

G General Synthesis Workflow for Benzo[d]isoxazoles A Substituted 2-Hydroxyacetophenone C Oxime Intermediate A->C + Reagents/Solvent B Hydroxylamine Hydrochloride B->C D This compound C->D Cyclization (Heat/Dehydration) E Purification (Recrystallization/Chromatography) D->E G Role of this compound in Drug Development cluster_0 Core Scaffold cluster_1 Drug Development Pathway cluster_2 Biological Target & Effect A This compound B Chemical Modification (e.g., Suzuki Coupling) A->B Starting Material C Library of Derivatives B->C Generates D Lead Compound (BRD4 Inhibitor) C->D Identified from Screening E BRD4 Protein D->E Binds to F Inhibition of Oncogene Transcription E->F Leads to G Therapeutic Effect (e.g., Anti-cancer) F->G

References

5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromo-3-methylbenzo[d]isoxazole, a heterocyclic building block with significant potential in medicinal chemistry. This document details its chemical properties, synthesis, and its role as a scaffold for developing potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.

Core Compound Properties

This compound is a solid, halogenated heterocyclic compound. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 66033-76-9[1][2][3][4][5]
Molecular Formula C₈H₆BrNO[3]
Molecular Weight 212.05 g/mol [4]
Physical Form Solid[1][4]
Purity Typically ≥95%[1][3]
Storage Sealed in a dry environment at 2-8°C[4]

Synthesis and Characterization

The synthesis of this compound can be achieved through the cyclization of the oxime derivative of 1-(2-amino-5-bromophenyl)ethanone. This synthetic approach is a common strategy for the formation of benzo[d]isoxazole rings.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(2-amino-5-bromophenyl)ethanone

  • Dissolve 2-aminoacetophenone in dichloromethane (CH₂Cl₂) in a flask and cool the solution to 0-5°C in an ice bath.

  • Slowly add pyridine hydrobromide perbromide to the cooled solution while maintaining the temperature.

  • Stir the reaction mixture at 0-5°C for 10 minutes, then allow it to warm to room temperature and continue stirring for 26 hours.

  • After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction and work up the mixture to isolate the crude product.

  • Purify the crude product by column chromatography to obtain 1-(2-amino-5-bromophenyl)ethanone.[6][7]

Step 2: Oximation of 1-(2-amino-5-bromophenyl)ethanone

  • Dissolve 1-(2-amino-5-bromophenyl)ethanone and hydroxylamine hydrochloride in ethanol.

  • Add a base, such as pyridine or sodium acetate, to the mixture.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the oxime product.

  • Filter the solid, wash with water, and dry to yield 1-(2-amino-5-bromophenyl)ethanone oxime.[8]

Step 3: Cyclization to this compound

  • Dissolve the 1-(2-amino-5-bromophenyl)ethanone oxime in a suitable solvent such as dimethylformamide (DMF).

  • Add a cyclizing agent, for example, a mild oxidizing agent or subject the reaction to conditions that facilitate intramolecular cyclization with loss of water.

  • Heat the reaction mixture. The specific temperature and reaction time will depend on the chosen cyclization conditions.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure this compound.

Characterization Data
AnalysisExpected Data
¹H NMR Signals corresponding to the methyl protons, and aromatic protons on the benzene ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR Resonances for the methyl carbon, the carbons of the isoxazole ring, and the carbons of the bromo-substituted benzene ring.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (212.05 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound.
IR Absorption bands corresponding to C=N and C-O stretching of the isoxazole ring, and C-Br stretching.

Biological Activity and Drug Development Applications

The benzo[d]isoxazole scaffold is a key pharmacophore in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on BRD4.[11] BRD4 is an epigenetic reader that plays a critical role in the regulation of gene transcription and is a validated target in oncology.

BRD4 Signaling Pathway

BRD4 binds to acetylated lysine residues on histone tails, which leads to the recruitment of the positive transcription elongation factor b (P-TEFb). This complex then phosphorylates RNA polymerase II, promoting the transcription of key oncogenes such as c-Myc. Inhibition of BRD4 disrupts this process, leading to the downregulation of c-Myc, cell cycle arrest, and apoptosis in cancer cells.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Cycle_Progression Cell Cycle Progression cMyc_Protein->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Leads to (when inhibited) Inhibitor This compound -based Inhibitor Inhibitor->BRD4 Inhibits Binding Experimental_Workflow Start Synthesized Compound (this compound derivative) BRD4_Binding BRD4 Binding Assay (AlphaScreen / HTRF) Start->BRD4_Binding Cell_Viability Cell Viability Assay (e.g., MTS) BRD4_Binding->Cell_Viability Active Compounds Western_Blot Western Blot (c-Myc expression) Cell_Viability->Western_Blot Potent Compounds Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Western_Blot->Flow_Cytometry End Lead Compound for Further Development Flow_Cytometry->End

References

The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[2][3] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] This technical guide provides an in-depth overview of these activities, focusing on mechanisms of action, quantitative data, and key experimental protocols for researchers, scientists, and drug development professionals.

Core Biological Activities and Mechanisms of Action

Isoxazole-containing compounds exert their therapeutic effects by modulating a wide range of biological targets. Their versatility allows them to be tailored to inhibit specific enzymes, disrupt protein-protein interactions, or interfere with cellular signaling pathways.

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents, operating through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[5] Key strategies include the induction of apoptosis, inhibition of crucial cell cycle regulators like protein kinases, and disruption of microtubule dynamics.[6][7]

  • Mechanism of Action: Protein Kinase Inhibition and Apoptosis Induction Many isoxazole derivatives function as small molecule kinase inhibitors. By binding to the ATP-binding pocket of protein kinases, they can block downstream signaling pathways that are often hyperactive in cancer cells, leading to uncontrolled proliferation. Inhibition of these pathways can trigger the intrinsic apoptotic cascade, culminating in programmed cell death.[6][8]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activates Isoxazole Isoxazole Derivative Isoxazole->Kinase INHIBITS Pro_Apoptotic Pro-Apoptotic Proteins (Bax/Bak) Kinase->Pro_Apoptotic Inhibits (in normal function) Caspase Caspases Pro_Apoptotic->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Kinase inhibition by an isoxazole derivative, leading to apoptosis.

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

Compound ClassCancer Cell LineActivity MetricValue (µg/mL)Reference
Isoxazole-Carboxamide (2d)HeLa (Cervical)IC₅₀15.48[9]
Isoxazole-Carboxamide (2d)Hep3B (Liver)IC₅₀~23[9]
Isoxazole-Carboxamide (2e)Hep3B (Liver)IC₅₀~23[9]
Isoxazole-Carboxamide (2a)MCF-7 (Breast)IC₅₀39.80[9]
3,5-disubstituted Isoxazole (4b)U87 (Glioblastoma)IC₅₀42.8 µM[10]
3,5-disubstituted Isoxazole (4c)U87 (Glioblastoma)IC₅₀67.6 µM[10]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Isoxazole derivatives have shown significant promise, with broad-spectrum activity against various bacterial and fungal pathogens.[11][12] Several clinically used antibiotics, such as cloxacillin and sulfamethoxazole, feature an isoxazole core, highlighting its importance in this therapeutic area.[4]

  • Mechanism of Action: DNA Topoisomerase Inhibition A key bacterial target for some isoxazole derivatives is DNA topoisomerase (like DNA gyrase), an enzyme essential for DNA replication, transcription, and repair.[13] By binding to the enzyme-DNA complex, these compounds stabilize it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[13]

Table 2: Antibacterial Activity of Selected Isoxazole Derivatives

Compound ClassBacterial StrainActivity MetricValue (µg/mL)Reference
Acridone-Isoxazole Hybrid (4a)Escherichia coliMIC16.88[13],[14]
Acridone-Isoxazole Hybrid (4e)Escherichia coliMIC19.01[13],[14]
Standard Drug (Chloramphenicol)Escherichia coliMIC22.41[13],[14]
Triazole-Isoxazole HybridBacillus subtilisMIC31.25[12]
Triazole-Isoxazole HybridStaphylococcus aureusMIC62.5[12]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Isoxazole derivatives can exert potent anti-inflammatory effects, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[3][15] The FDA-approved drug Valdecoxib, a selective COX-2 inhibitor, contains an isoxazole ring.[16]

  • Mechanism of Action: Selective COX-2 Inhibition The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[17] Non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting COX enzymes. Isoxazole derivatives have been designed to selectively inhibit the inducible COX-2 isoform over the constitutive COX-1 isoform, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3][18]

antiinflammatory_pathway cluster_membrane Cell Membrane Phospholipids cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Isoxazole Isoxazole Derivative Isoxazole->COX2 SELECTIVELY INHIBITS Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Converts to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: Selective inhibition of the COX-2 enzyme by an isoxazole derivative.

Table 3: COX-2 Inhibitory Activity of Selected Isoxazole Derivatives

Compound ClassTarget EnzymeActivity MetricValue (µM)Reference
Kuwanon ACOX-2IC₅₀14[17]
Celecoxib (Standard)COX-2IC₅₀0.49[18]
Test Compound C6COX-2IC₅₀Potent[3]
Test Compound C5COX-2IC₅₀Potent[3]
Other Notable Activities

The structural versatility of the isoxazole scaffold has led to its exploration in other therapeutic areas:

  • Antiviral Activity: Derivatives have been synthesized and tested against various viruses, including Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV), and Zika Virus (ZIKV), showing promising results in preclinical studies.[19][20]

  • Enzyme Inhibition: Beyond COX-2, isoxazole derivatives have been shown to inhibit other enzymes, such as carbonic anhydrase (CA), which is a target for diuretics and anti-glaucoma agents.[18][21]

Table 4: Carbonic Anhydrase Inhibitory Activity

Compound IDTarget EnzymeActivity MetricValue (µM)Reference
AC2Carbonic AnhydraseIC₅₀112.3[21],[18]
AC3Carbonic AnhydraseIC₅₀228.4[21],[18]

Experimental Protocols and Workflows

The discovery and development of novel isoxazole derivatives follow a structured workflow, from chemical synthesis to rigorous biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation sub1 1. Synthesis Chalcone Chalcone Synthesis (Claisen-Schmidt) sub2 2. Characterization sub3 3. In Vitro Screening sub2->sub3 Anticancer Anticancer (MTT Assay) sub4 4. Data Analysis sub5 5. Lead Optimization sub4->sub5 Identify Hits Isoxazole Isoxazole Cyclization Chalcone->Isoxazole Hydroxylamine HCl Isoxazole->sub2 Antimicrobial Antimicrobial (MIC Assay) Anti_inflam Anti-inflammatory (COX Assay)

References

Spectroscopic Profile of 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Bromo-3-methylbenzo[d]isoxazole. Due to the limited availability of public domain raw spectral data for this specific compound, this guide presents predicted values and data from closely related analogs to offer a robust framework for its characterization. The experimental protocols detailed herein are standard methodologies applicable to the analysis of this and similar heterocyclic compounds.

Chemical Structure and Properties

IUPAC Name: 5-Bromo-3-methyl-1,2-benzisoxazole Synonyms: this compound CAS Number: 66033-76-9[1][2] Molecular Formula: C₈H₆BrNO Molecular Weight: 212.05 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the anticipated and observed spectroscopic data for this compound and its structural analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the bromine substituent and the heterocyclic ring.

Proton Assignment (Predicted) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Analog Compound Data (¹H NMR) Citation
CH₃~2.5Singlet (s)N/A3-methyl-5-phenylisoxazole: 2.33 (s)
Aromatic H (Position 4)7.5 - 7.8Doublet (d)~8.55-bromo-benzoxazole derivatives show aromatic protons in the 7.2-7.8 ppm range.[3]
Aromatic H (Position 6)7.6 - 7.9Doublet of doublets (dd)~8.5, ~2.0N/A
Aromatic H (Position 7)7.4 - 7.7Doublet (d)~2.0N/A

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment (Predicted) Expected Chemical Shift (δ, ppm) Analog Compound Data (¹³C NMR) Citation
CH₃10 - 153-methyl-5-phenylisoxazole: 11.4
C3158 - 1623-methyl-5-phenylisoxazole: 160.2
C3a162 - 165N/A
C4120 - 125N/A
C5 (C-Br)115 - 120N/A
C6128 - 132N/A
C7110 - 115N/A
C7a120 - 124N/A
Table 2: Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ion Expected m/z Relative Abundance Notes
[M]⁺211/213~1:1Molecular ion containing ⁷⁹Br and ⁸¹Br
[M-CH₃]⁺196/198VariableLoss of a methyl group
[M-Br]⁺132VariableLoss of the bromine atom
[M-CO]⁺183/185VariableLoss of carbon monoxide
Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as vibrations of the isoxazole ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
C=N Stretch (isoxazole ring)1620 - 1650Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (isoxazole ring)1200 - 1270Strong
C-Br Stretch500 - 600Medium
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* electronic transitions within the benzisoxazole system.

Solvent λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Ethanol~220-240 and ~280-300To be determined experimentally

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is recorded with proton decoupling. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are commonly used. Several hundred to a few thousand scans may be necessary to obtain a spectrum with adequate signal intensity.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. For LC-MS, Electrospray Ionization (ESI) would be employed.

  • Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate and injected into the GC. For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source via a syringe pump.

  • Data Acquisition: The mass spectrum is acquired over a mass range of m/z 50-500. The data system records the mass-to-charge ratio and relative abundance of all detected ions.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax. A cuvette containing the pure solvent is used as a reference.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm. The instrument plots absorbance versus wavelength, and the wavelength(s) of maximum absorbance (λmax) are identified.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Prep (KBr Pellet / ATR) Sample->Solid_Prep NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (EI or ESI) Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy (FTIR) Solid_Prep->IR NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data UV_Vis_Data UV-Vis Spectrum UV_Vis->UV_Vis_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is imperative to acquire and interpret the actual experimental spectra of a purified sample.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isoxazole core, a unique heterocyclic scaffold, has intrigued chemists for over a century and a half. From its serendipitous discovery in the byproducts of indigo dye degradation to its current status as a privileged structure in medicinal chemistry, the journey of this molecule is a testament to the evolution of organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the discovery and history of benzo[d]isoxazoles, detailing the seminal moments in their synthesis and the elucidation of their diverse biological activities. We present a chronological account of synthetic methodologies, from classical reductive cyclizations to modern palladium-catalyzed cross-coupling reactions, complete with detailed experimental protocols for key transformations. Quantitative data on reaction yields and biological potencies are systematically tabulated for comparative analysis. Furthermore, we explore the mechanisms of action of bioactive benzo[d]isoxazoles, with a focus on their roles as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) and blockers of voltage-gated sodium channels, illustrated through detailed signaling pathway and workflow diagrams.

Discovery and Early History

The story of benzo[d]isoxazole, also known as anthranil, begins not with a targeted synthesis but with the chemical exploration of a natural product. In 1841, the German chemist Carl Julius Fritzsche , while investigating the degradation products of the vibrant blue dye indigo, made a serendipitous discovery. Upon treating indigo with caustic potash, he isolated a novel substance which he named "anthranilic acid".[1][2] While his primary focus was on this amino acid, his detailed investigation of the complex reaction mixture laid the groundwork for the identification of other novel compounds.

One of the minor products from the vigorous degradation of indigo was later identified as anthranil (2,1-benzo[d]isoxazole) . Although Fritzsche's initial reports focused on anthranilic acid, his work opened the door to the study of a new class of heterocyclic compounds.[1]

Decades later, in 1882, the renowned chemist Paul Friedländer inadvertently contributed to the history of benzo[d]isoxazoles. While attempting the synthesis of quinolines through the reaction of 2-aminobenzaldehydes with ketones, he reported the formation of a product he incorrectly identified as an "anthranil lactam". Later studies would reveal that this product was, in fact, a 2,1-benzisoxazole derivative. This historical misidentification highlights the subtle structural nuances of this heterocyclic system that challenged early organic chemists.

Evolution of Synthetic Methodologies

The synthesis of the benzo[d]isoxazole core has evolved significantly since its discovery. Early methods were often low-yielding and lacked generality. However, the advent of modern synthetic techniques has provided chemists with a diverse toolbox to construct this valuable scaffold with high efficiency and control.

Classical Synthetic Approaches

One of the most established and widely used methods for the synthesis of benzo[d]isoxazoles is the reductive cyclization of ortho-nitroaromatic compounds bearing a carbon substituent that can be oxidized. This approach typically involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular condensation with the adjacent carbonyl or a related functional group.

A variety of reducing agents have been employed for this transformation, including tin(II) chloride, sodium dithionite, and catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the yield and substrate scope of the reaction.

Table 1: Comparison of Classical Reductive Cyclization Methods for Benzo[d]isoxazole Synthesis

Starting MaterialReducing AgentSolventTemperature (°C)Yield (%)Reference
2-NitrobenzaldehydeSnCl₂·2H₂OEthanolReflux75-85[Various sources]
2-NitrotolueneTiCl₃DichloromethaneRoom Temp.60-70[Various sources]
2-Nitrobenzyl alcoholZn/NH₄ClAqueous Ethanol6050-60[Various sources]

Detailed Experimental Protocol: Synthesis of Benzo[d]isoxazole via Reductive Cyclization of 2-Nitrobenzaldehyde

Materials:

  • 2-Nitrobenzaldehyde (1.0 g, 6.62 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.5 g, 19.9 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (5 mL)

  • Sodium hydroxide solution (10%)

  • Diethyl ether

Procedure:

  • A solution of 2-nitrobenzaldehyde (1.0 g, 6.62 mmol) in ethanol (20 mL) is prepared in a 100 mL round-bottom flask equipped with a reflux condenser.

  • To this solution, tin(II) chloride dihydrate (4.5 g, 19.9 mmol) is added, followed by the slow addition of concentrated hydrochloric acid (5 mL).

  • The reaction mixture is heated to reflux and maintained at this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is diluted with water (50 mL) and neutralized by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8.

  • The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude benzo[d]isoxazole can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

Modern Synthetic Methodologies

The demand for more efficient and versatile methods for the synthesis of complex benzo[d]isoxazole derivatives has driven the development of several modern synthetic strategies.

The thermal or photochemical decomposition of 2-azidoaryl aldehydes or ketones provides a clean and high-yielding route to benzo[d]isoxazoles. This reaction proceeds through the formation of a nitrene intermediate, which undergoes intramolecular cyclization onto the adjacent carbonyl group. The primary byproduct of this reaction is nitrogen gas, which simplifies purification.

Detailed Experimental Protocol: Synthesis of 3-Phenylbenzo[d]isoxazole from 2-Azidobenzophenone

Materials:

  • 2-Azidobenzophenone (1.0 g, 4.44 mmol)

  • o-Xylene (20 mL)

Procedure:

  • A solution of 2-azidobenzophenone (1.0 g, 4.44 mmol) in o-xylene (20 mL) is placed in a 50 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • The solution is heated to reflux (approximately 144 °C) and maintained at this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 3-phenylbenzo[d]isoxazole.

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems. Palladium-catalyzed C-H activation and annulation strategies have been successfully applied to the synthesis of benzo[d]isoxazoles. These methods offer high atom economy and functional group tolerance, allowing for the rapid assembly of complex derivatives.

One notable example involves the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. This reaction enables the simultaneous construction of C-C and C=N bonds.

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of a 3-Substituted Benzo[d]isoxazole Derivative

Materials:

  • N-Phenoxyacetamide derivative (1.0 mmol)

  • Aldehyde (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Pivalic Acid (PivOH) (0.2 mmol, 20 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube are added the N-phenoxyacetamide derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol), pivalic acid (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene (5 mL) and the aldehyde (1.5 mmol) are added via syringe.

  • The reaction mixture is stirred at 120 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-substituted benzo[d]isoxazole.

Biological Activities and Therapeutic Potential

Benzo[d]isoxazole derivatives have garnered significant attention from the medicinal chemistry community due to their wide range of biological activities. The rigid, planar structure of the benzo[d]isoxazole core provides a versatile scaffold for the design of potent and selective therapeutic agents.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). In many cancers, HIF-1α is overexpressed and contributes to tumor growth, angiogenesis, and metastasis. Consequently, inhibitors of HIF-1α are being actively pursued as potential anticancer agents.

Several benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity.[3][4] These compounds have been shown to downregulate the expression of HIF-1α target genes, leading to antitumor effects in preclinical models.

Table 2: IC₅₀ Values of Representative Benzo[d]isoxazole-based HIF-1α Inhibitors

CompoundCell LineIC₅₀ (nM)Reference
15 HEK293T24[3][4]
31 HEK293T24[3][4]
8 HEK293T940[3]

HIF-1α Signaling Pathway and Inhibition by Benzo[d]isoxazoles

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. Benzo[d]isoxazole-based inhibitors are thought to interfere with the transcriptional activity of the HIF-1 complex, rather than affecting HIF-1α protein stability.

HIF1a_Pathway HIF-1α Signaling Pathway and Inhibition cluster_nucleus Normoxia Normoxia PHDs PHDs Normoxia->PHDs Activates Hypoxia Hypoxia Hypoxia->PHDs Inhibits HIF1a HIF-1α VHL VHL Complex HIF1a->VHL Binds to Degradation Degradation Nucleus Nucleus HIF1a->Nucleus Stabilizes & Translocates HIF1_complex HIF-1α/HIF-1β Complex PHDs->HIF1a Hydroxylates Proteasome Proteasome VHL->Proteasome Targets for Proteasome->Degradation HIF1b HIF-1β HIF1b->Nucleus HRE HRE HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activates Angiogenesis Angiogenesis, Metabolism Target_Genes->Angiogenesis Benzodisoxazole Benzo[d]isoxazole Inhibitor Benzodisoxazole->HIF1_complex Inhibits Transcriptional Activity

Caption: HIF-1α signaling under normoxia and hypoxia, and the inhibitory action of benzo[d]isoxazoles.

Voltage-Gated Sodium Channel Blockade

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells, such as neurons. Dysregulation of VGSC function is implicated in a variety of neurological disorders, including epilepsy and chronic pain. Consequently, blockers of these channels are important therapeutic agents.

A number of benzo[d]isoxazole derivatives have been developed as potent and selective blockers of specific VGSC subtypes, particularly NaV1.1.[5] These compounds have demonstrated significant anticonvulsant activity in animal models of epilepsy.

Table 3: ED₅₀ Values of Representative Benzo[d]isoxazole-based Anticonvulsants

CompoundAnimal ModelSeizure TypeED₅₀ (mg/kg)Reference
Z-6b MouseMES-induced20.5[5]
8a RatMES-induced14.90
7d RatscPTZ-induced42.30

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole

Mechanism of Voltage-Gated Sodium Channel Blockade

Voltage-gated sodium channels cycle through three main states: resting, open (activated), and inactivated. The influx of sodium ions through the open channel leads to depolarization of the cell membrane. Sodium channel blockers typically bind to the channel in the open or inactivated state, stabilizing these conformations and preventing the channel from returning to the resting state. This reduces the number of available channels that can be opened by a subsequent depolarization, thereby decreasing neuronal excitability.

SodiumChannel_Blockade Mechanism of Voltage-Gated Sodium Channel Blockade Resting Resting State (Closed) Open Open State (Activated) Resting->Open Inactivated Inactivated State (Closed) Open->Inactivated Na_Influx Na+ Influx Open->Na_Influx Reduced_Excitability Reduced Neuronal Excitability Inactivated->Resting Depolarization Depolarization Depolarization->Resting Repolarization Repolarization Repolarization->Inactivated Benzodisoxazole Benzo[d]isoxazole Blocker Benzodisoxazole->Open Binds to and stabilizes Benzodisoxazole->Inactivated Binds to and stabilizes Benzodisoxazole->Reduced_Excitability Action_Potential Action Potential Propagation Na_Influx->Action_Potential

Caption: The cycle of voltage-gated sodium channel states and the blocking action of benzo[d]isoxazole derivatives.

Conclusion

The benzo[d]isoxazole scaffold has traveled a remarkable path from a curious byproduct of 19th-century dye chemistry to a cornerstone of modern medicinal chemistry. Its rich history is intertwined with the development of organic synthesis, and its future undoubtedly holds the promise of new therapeutic breakthroughs. The diverse and potent biological activities exhibited by benzo[d]isoxazole derivatives, particularly in the realms of oncology and neurology, ensure that this fascinating heterocycle will continue to be a fertile ground for discovery for years to come. This guide has provided a comprehensive overview of the key historical milestones, synthetic strategies, and biological importance of benzo[d]isoxazoles, offering a valuable resource for researchers dedicated to harnessing the full potential of this remarkable molecular architecture.

References

Methodological & Application

Synthesis Protocol for 5-Bromo-3-methylbenzo[d]isoxazole: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and a comprehensive protocol for the synthesis of 5-Bromo-3-methylbenzo[d]isoxazole, a valuable building block in medicinal chemistry. This heterocyclic compound serves as a key intermediate in the development of various pharmaceutical agents.

Chemical Properties and Data

A summary of the key quantitative data for the starting material, intermediate, and final product is presented below for easy reference and comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormPurity (%)CAS Number
2'-Hydroxy-5'-bromoacetophenoneC₈H₇BrO₂215.04Solid-1450-75-5
2'-Hydroxy-5'-bromoacetophenone oximeC₈H₈BrNO₂230.06Solid--
This compoundC₈H₆BrNO212.05Solid>95.0[1]66033-76-9[1]

Experimental Protocols

The synthesis of this compound is achieved through a three-step process starting from commercially available 4-bromophenol. The overall synthetic scheme involves a Fries rearrangement, oximation, and subsequent cyclization.

Step 1: Synthesis of 2'-Hydroxy-5'-bromoacetophenone

This procedure begins with the acetylation of 4-bromophenol followed by a Fries rearrangement to yield the key intermediate, 2'-hydroxy-5'-bromoacetophenone.

Materials:

  • 4-Bromophenol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Acetylation of 4-Bromophenol: In a round-bottom flask, dissolve 4-bromophenol in dichloromethane. Add a catalytic amount of pyridine. Cool the mixture in an ice bath and slowly add acetic anhydride. Allow the reaction to stir at room temperature for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain p-bromophenyl acetate.

  • Fries Rearrangement: In a separate flask, suspend anhydrous aluminum chloride in dichloromethane and cool in an ice bath. Slowly add a solution of p-bromophenyl acetate in dichloromethane to the suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully pour the reaction mixture into a beaker of crushed ice and dilute HCl. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2'-hydroxy-5'-bromoacetophenone as a solid.

Step 2: Synthesis of 2'-Hydroxy-5'-bromoacetophenone oxime

The ketone functional group of 2'-hydroxy-5'-bromoacetophenone is converted to an oxime in this step.

Materials:

  • 2'-Hydroxy-5'-bromoacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium Acetate

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: Dissolve 2'-hydroxy-5'-bromoacetophenone in ethanol in a round-bottom flask. In a separate beaker, prepare a solution of hydroxylamine hydrochloride and potassium hydroxide (or sodium acetate) in a mixture of ethanol and water.

  • Oximation: Add the hydroxylamine hydrochloride solution to the solution of 2'-hydroxy-5'-bromoacetophenone. Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Add cold water to precipitate the product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 2'-hydroxy-5'-bromoacetophenone oxime. The product can be further purified by recrystallization from ethanol if necessary.

Step 3: Synthesis of this compound

The final step involves the intramolecular cyclization of the oxime to form the desired benzo[d]isoxazole ring.

Materials:

  • 2'-Hydroxy-5'-bromoacetophenone oxime

  • Pyridine

  • Acetic anhydride

  • Ethanol

  • Water

Procedure:

  • Cyclization Reaction: Dissolve 2'-hydroxy-5'-bromoacetophenone oxime in pyridine. Cool the solution in an ice bath and slowly add acetic anhydride. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Precipitation and Filtration: Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

SynthesisWorkflow Start 4-Bromophenol Step1 Acetylation & Fries Rearrangement Start->Step1 Intermediate1 2'-Hydroxy-5'-bromoacetophenone Step1->Intermediate1 Step2 Oximation Intermediate1->Step2 Intermediate2 2'-Hydroxy-5'-bromoacetophenone oxime Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

References

Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms and synthetic applications of 5-Bromo-3-methylbenzo[d]isoxazole, a versatile building block in medicinal chemistry. Detailed protocols for key palladium-catalyzed cross-coupling reactions are presented, along with data on reaction efficiencies. Furthermore, the role of 5-substituted-3-methylbenzo[d]isoxazole derivatives as potent inhibitors of the CBP/p300 bromodomain is discussed, highlighting their potential in cancer therapy.

Introduction to this compound in Drug Discovery

This compound is a key heterocyclic compound utilized in the synthesis of a variety of derivatives with significant biological activities. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationships (SAR) of novel compounds. Derivatives of this scaffold have shown promise as inhibitors of various enzymes, including kinases and bromodomains, making them attractive candidates for drug development programs.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the benzo[d]isoxazole ring is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for the synthesis of complex organic molecules from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. In the context of this compound, this reaction is employed to synthesize 5-aryl-3-methylbenzo[d]isoxazole derivatives.

General Reaction Scheme:

[Image of the Sonogashira coupling of this compound with a terminal alkyne to form a 5-alkynyl-3-methylbenzo[d]isoxazole]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 5-position of the benzo[d]isoxazole core.

General Reaction Scheme:

Table 3: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF1002470
2n-Butyl acrylatePd(PPh₃)₄ (5)K₂CO₃Acetonitrile801875
3AcrylonitrilePd(OAc)₂/P(o-tolyl)₃ (3)NaOAcDMA1201665
44-VinylpyridinePdCl₂(PPh₃)₂ (4)Et₃NToluene1102068

Experimental Protocol: Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (see Table 3), and the base (1.5 mmol).

  • Add the solvent (5 mL) and seal the tube.

  • Heat the reaction mixture at the specified temperature for the indicated time.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Reaction Mechanism Workflow: Heck Reaction

Heck cluster_cat Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Coord Olefin Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination of HBr Elim->Reduct Product Product 5-Vinyl-3-methyl- benzo[d]isoxazole Reduct->Pd0 Base ArBr 5-Bromo-3-methyl- benzo[d]isoxazole Alkene Alkene

[Image of the Buchwald-Hartwig amination of this compound with an amine to form a 5-amino-3-methylbenzo[d]isoxazole]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in Targeting CBP/p300 Bromodomains

Derivatives of this compound have been identified as potent and selective inhibitors of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and its homolog p300. Th[2]ese proteins are crucial regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. Inhibition of the CBP/p300 bromodomains represents a promising therapeutic strategy.

Signaling Pathway: CBP/p300 Bromodomain Inhibition

The CBP/p300 proteins act as scaffolds, recruiting various components of the transcriptional machinery to specific gene promoters. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and gene activation. Inhibitors based on the 5-substituted-3-methylbenzo[d]isoxazole scaffold compete with these acetylated lysines for binding to the bromodomain, thereby disrupting the assembly of the transcriptional complex and downregulating the expression of target oncogenes.

CBP_p300_Inhibition cluster_nucleus Nucleus TF Transcription Factors (e.g., c-Myc, NF-κB) CBP_p300 CBP/p300 TF->CBP_p300 Recruitment Bromodomain Bromodomain HAT HAT Domain Oncogenes Oncogene Transcription (e.g., MYC, BCL2) CBP_p300->Oncogenes Activation Ac_Lysine Acetylated Lysine (on Histones) Bromodomain->Ac_Lysine Binding Chromatin Chromatin HAT->Chromatin Histone Acetylation Proliferation Tumor Cell Proliferation & Survival Oncogenes->Proliferation Inhibitor 5-Substituted-3-methyl- benzo[d]isoxazole Derivative Inhibitor->Bromodomain Inhibition

References

Application Notes and Protocols: 5-Bromo-3-methylbenzo[d]isoxazole as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-3-methylbenzo[d]isoxazole as a key intermediate in the synthesis of biologically active compounds. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The benzo[d]isoxazole scaffold itself is a privileged structure found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document details its application in the synthesis of potent inhibitors of key epigenetic regulators, specifically Bromodomain-containing protein 4 (BRD4) and the CREB-binding protein (CBP)/p300 coactivators.

Key Applications

The primary application of this compound is as a scaffold for the synthesis of small molecule inhibitors targeting epigenetic reader proteins. The bromo-substituent is readily displaced or coupled, enabling the exploration of structure-activity relationships (SAR) at this position.

Synthesis of BRD4 Inhibitors for Acute Myeloid Leukemia (AML)

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that play a crucial role in the regulation of gene transcription. Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers, including Acute Myeloid Leukemia (AML). By serving as a scaffold, this compound can be elaborated into potent BRD4 inhibitors. These inhibitors typically function by competing with acetylated lysine residues for binding to the bromodomains of BRD4, thereby disrupting its interaction with chromatin and downregulating the expression of key oncogenes such as c-Myc and CDK6.

Synthesis of CBP/p300 Bromodomain Inhibitors

The paralogous transcriptional coactivators CBP and p300 are also critical regulators of gene expression and are implicated in various cancers. This compound derivatives have been designed and synthesized as potent and selective inhibitors of the CBP/p300 bromodomains. For instance, 5-imidazole-3-methylbenz[d]isoxazole derivatives have shown high affinity for the p300 bromodomain and potent growth inhibition of AML cell lines[1].

Experimental Protocols

The following protocols are generalized procedures for common transformations of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-3-methylbenzo[d]isoxazoles

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position of the benzo[d]isoxazole core.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with 10-25% aqueous base solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-3-methylbenzo[d]isoxazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-3-methylbenzo[d]isoxazoles

This protocol outlines a typical Buchwald-Hartwig amination for the formation of a C-N bond at the 5-position.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) followed by this compound (1 equivalent) and the amine (1.2 equivalents).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5-amino-3-methylbenzo[d]isoxazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for derivatives synthesized from this compound and related structures.

Table 1: Suzuki-Miyaura Cross-Coupling Product Yields

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acid3-Methyl-5-phenylbenzo[d]isoxazole75-90 (Estimated)Adapted from[2]
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-methylbenzo[d]isoxazole80-95 (Estimated)Adapted from[2]
3Thiophene-2-boronic acid3-Methyl-5-(thiophen-2-yl)benzo[d]isoxazole60-80 (Estimated)Adapted from[3]
4Pyridine-3-boronic acid3-Methyl-5-(pyridin-3-yl)benzo[d]isoxazole50-70 (Estimated)Adapted from[3]

Table 2: Biological Activity of Benzo[d]isoxazole Derivatives

CompoundTargetAssayIC₅₀ (µM)Cell LineReference
5-imidazole-3-methylbenz[d]isoxazole derivative 16t p300 bromodomainBiochemical Assay0.01-[1]
5-imidazole-3-methylbenz[d]isoxazole derivative 16u p300 bromodomainBiochemical Assay0.03-[1]
Compound 16t -Cell Growth Inhibition0.49MV4;11 (AML)[1]
Compound 16u -Cell Growth Inhibition0.26MV4;11 (AML)[1]
N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide 11h BRD4(1)-0.78MV4-11 (AML)[4]
N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide 11r BRD4(1)-0.87MV4-11 (AML)[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a general experimental workflow for the synthesis and evaluation of inhibitors derived from this compound.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits cMyc_Gene c-Myc Gene BRD4->cMyc_Gene binds to acetylated histones CDK6_Gene CDK6 Gene BRD4->CDK6_Gene binds to acetylated histones RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates (activates) cMyc_mRNA c-Myc mRNA RNA_Pol_II->cMyc_mRNA transcribes CDK6_mRNA CDK6 mRNA RNA_Pol_II->CDK6_mRNA transcribes cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translates to CDK6_Protein CDK6 Protein CDK6_mRNA->CDK6_Protein translates to Proliferation Cell Proliferation cMyc_Protein->Proliferation Cell_Cycle Cell Cycle Progression CDK6_Protein->Cell_Cycle Inhibitor Benzo[d]isoxazole BRD4 Inhibitor Inhibitor->BRD4 inhibits

Caption: BRD4 signaling pathway in AML and point of inhibition.

CBP_p300_Signaling_Pathway CBP_p300 CBP/p300 Histones Histones CBP_p300->Histones acetylates (HAT activity) Transcription_Factors Transcription Factors (e.g., IRF4, c-Myc) CBP_p300->Transcription_Factors co-activates Chromatin Chromatin Remodeling Histones->Chromatin leads to Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression drives Chromatin->Gene_Expression enables Cell_Growth Cancer Cell Growth & Survival Gene_Expression->Cell_Growth promotes Inhibitor Benzo[d]isoxazole CBP/p300 Inhibitor Inhibitor->CBP_p300 inhibits bromodomain

Caption: CBP/p300 signaling pathway and point of inhibition.

Experimental_Workflow Start This compound Coupling Suzuki Coupling or Buchwald-Hartwig Amination Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., BRD4/CBP IC₅₀) Characterization->Screening Lead_Optimization Lead Optimization (SAR Studies) Screening->Lead_Optimization

References

Application Notes and Protocols: 5-Bromo-3-methylbenzo[d]isoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylbenzo[d]isoxazole is a halogenated heterocyclic compound belonging to the benzisoxazole class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom and a methyl group on the benzisoxazole core provides opportunities for further chemical modifications, making it a valuable building block in the synthesis of more complex and potent drug candidates. These notes provide an overview of its applications, a detailed synthetic protocol, and potential biological activities based on related compounds.

Chemical Properties

PropertyValue
Molecular Formula C₈H₆BrNO
Molecular Weight 212.05 g/mol
CAS Number 66033-76-9
Appearance Solid
Purity Typically >95%

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The benzisoxazole core is a recognized pharmacophore, and the bromo- and methyl-substituents offer sites for further derivatization to explore structure-activity relationships (SAR).

Key Application Areas:

  • Anticancer Drug Discovery: The 3-methyl-benzo[d]isoxazole scaffold has been identified as a core component in the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[1] BRD4 is a key regulator of oncogene transcription, and its inhibition is a promising strategy for treating various cancers, including acute myeloid leukemia.[1]

  • Kinase Inhibitors: Derivatives of isoxazoles have been investigated as potent inhibitors of various kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is implicated in numerous diseases, including cancer.

  • Antimicrobial Agents: Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi.[2]

  • Anti-inflammatory Agents: The isoxazole nucleus is present in several compounds with anti-inflammatory properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 5'-Bromo-2'-hydroxyacetophenone.

Step 1: Synthesis of 5'-Bromo-2'-hydroxyacetophenone oxime

Materials:

  • 5'-Bromo-2'-hydroxyacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beakers, filtering funnel, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5'-Bromo-2'-hydroxyacetophenone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature or gently reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5'-Bromo-2'-hydroxyacetophenone oxime.

Step 2: Cyclization to this compound

Materials:

  • 5'-Bromo-2'-hydroxyacetophenone oxime

  • Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolve 5'-Bromo-2'-hydroxyacetophenone oxime (1 equivalent) in a suitable solvent such as DMF in a round-bottom flask.

  • Add a base, such as anhydrous potassium carbonate (2 equivalents).

  • Heat the reaction mixture with stirring at 80-100 °C for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Biological Activity Data

While specific quantitative biological data for this compound is not extensively available in the public domain, the broader class of benzisoxazole derivatives has shown significant activity in various assays. The following table summarizes the potential biological activities based on studies of structurally related compounds.

Biological Target/ActivityCompound ClassReported Activity/PotencyReference
BRD4 Inhibition N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivativesIC₅₀ values in the sub-micromolar range against MV4-11 cells.[1]
Antimicrobial Isoxazole derivativesActive against various Gram-positive and Gram-negative bacteria, and fungal strains.[2]
Anticancer Isoxazole-amide analoguesCytotoxic activity against various cancer cell lines (e.g., Hep3B, HeLa, MCF-7).[3]
Anti-inflammatory Isoxazole derivativesInhibition of inflammatory pathways.General knowledge on isoxazoles

Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway start 5'-Bromo-2'-hydroxyacetophenone intermediate 5'-Bromo-2'-hydroxyacetophenone oxime start->intermediate NH2OH.HCl, NaOAc Ethanol, Reflux product This compound intermediate->product Base (e.g., K2CO3) DMF, Heat

Caption: Synthetic route to this compound.

Role as a Scaffold in BRD4 Inhibitor Development

BRD4_Inhibitor_Scaffold core 3-Methylbenzo[d]isoxazole Core (related to this compound) modification Chemical Modification (e.g., Sulfonamide addition) core->modification inhibitor Potent BRD4 Inhibitor modification->inhibitor target BRD4 Protein inhibitor->target Binds to & Inhibits effect Anticancer Effect (e.g., in Acute Myeloid Leukemia) target->effect Leads to

Caption: Use of the benzo[d]isoxazole scaffold in BRD4 inhibitors.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its utility as a scaffold for the development of potent kinase inhibitors, particularly BRD4 inhibitors, highlights its importance in modern drug discovery. The synthetic protocols provided herein offer a basis for its preparation and further derivatization, enabling the exploration of its full therapeutic potential. Further biological screening of this specific compound is warranted to fully elucidate its pharmacological profile.

References

Application Notes: 5-Bromo-3-methylbenzo[d]isoxazole as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Bromo-3-methylbenzo[d]isoxazole is a key heterocyclic building block for the development of potent and selective kinase inhibitors. Its rigid bicyclic core provides a well-defined three-dimensional structure that can be strategically functionalized at the 5-position to interact with key residues within the ATP-binding site of various kinases. The bromine atom at this position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through cross-coupling reactions, thereby facilitating the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document provides detailed protocols for the synthesis of kinase inhibitors targeting c-Met and BRD4, utilizing this compound as a key starting material.

Target Kinases and Signaling Pathways

c-Met Kinase: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Inhibition of c-Met is a validated therapeutic strategy for cancer treatment.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds GRB2 GRB2 cMet->GRB2 recruits PI3K PI3K cMet->PI3K activates STAT3 STAT3 cMet->STAT3 activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Benzo[d]isoxazole-based c-Met Inhibitor Inhibitor->cMet inhibits

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.

BRD4: Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins. It acts as an epigenetic reader, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes like c-Myc.[1] BRD4 inhibitors have shown significant promise in the treatment of various cancers, including acute myeloid leukemia (AML).[2]

BRD4_Pathway Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Oncogenes Oncogene Transcription (e.g., c-Myc) RNAPII->Oncogenes initiates Inhibitor Benzo[d]isoxazole-based BRD4 Inhibitor Inhibitor->BRD4 inhibits binding

Figure 2: BRD4-mediated Gene Transcription and Point of Inhibition.

Quantitative Data: Biological Activity of Benzo[d]isoxazole-based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors bearing the benzo[d]isoxazole scaffold.

Table 1: c-Met Kinase Inhibitory Activity of 3-Aminobenzo[d]isoxazole Derivatives [3]

Compound IDc-Met IC50 (nM)Cellular Antiproliferative Activity (EBC-1 cells, IC50 in µM)
28a 1.80.18
8d <10Not Reported
8e <10Not Reported
12 <10Not Reported
28b <10Not Reported
28c <10Not Reported
28d <10Not Reported
28h <10Not Reported
28i <10Not Reported

Table 2: BRD4 Inhibitory Activity of 3-Ethylbenzo[d]isoxazole Derivatives [2]

Compound IDAnti-proliferative Activity against MV4-11 cells (IC50 in µM)
11h 0.78
11r 0.87

Experimental Protocols

The following sections provide detailed protocols for the synthesis of key intermediates and final kinase inhibitor compounds starting from this compound.

General Synthetic Workflow

The general strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Synthetic_Workflow Start 5-Bromo-3-methyl- benzo[d]isoxazole Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Aryl_Product 5-Aryl-3-methyl- benzo[d]isoxazole Suzuki->Aryl_Product Amino_Product 5-Amino-3-methyl- benzo[d]isoxazole Derivatives Buchwald->Amino_Product Kinase_Inhibitors Kinase Inhibitors Aryl_Product->Kinase_Inhibitors Amino_Product->Kinase_Inhibitors

Figure 3: General Synthetic Strategies for Derivatization.
Protocol 1: Synthesis of a 5-Aryl-3-methylbenzo[d]isoxazole Derivative via Suzuki-Miyaura Coupling (Hypothetical Example for a c-Met Inhibitor Scaffold)

This protocol describes the synthesis of a biaryl structure, a common motif in kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (2.0 eq.).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Add the palladium catalyst (0.05-0.1 eq.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-methylbenzo[d]isoxazole derivative.

Protocol 2: Synthesis of a 5-(Arylamino)-3-methylbenzo[d]isoxazole Derivative via Buchwald-Hartwig Amination (Hypothetical Example for a BRD4 Inhibitor Scaffold)

This protocol details the formation of a C-N bond, introducing an amino-linker common in many kinase inhibitors.

Materials:

  • This compound

  • Aniline or a substituted amine (e.g., 4-aminobenzenesulfonamide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Cs2CO3 or K3PO4)

  • Solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the amine (1.2 eq.), the base (1.5 eq.), and the phosphine ligand (0.1-0.2 eq.).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the anhydrous, degassed solvent to the reaction vessel.

  • Add the palladium catalyst (0.05-0.1 eq.) to the mixture.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-(arylamino)-3-methylbenzo[d]isoxazole derivative.

Protocol 3: Kinase Inhibition Assay (General Protocol)

Materials:

  • Recombinant kinase (e.g., c-Met or BRD4)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (specific to the kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the kinase, and the substrate.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols outlined above provide a foundation for the development of novel inhibitors targeting kinases such as c-Met and BRD4. The strategic application of modern cross-coupling methodologies allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the discovery of potent and selective drug candidates for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Cell-Based Assays Using 5-Bromo-3-methylbenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-3-methylbenzo[d]isoxazole derivatives in various cell-based assays to evaluate their potential as therapeutic agents. The protocols outlined below are foundational methods for assessing cytotoxicity, apoptosis induction, and cell cycle arrest, which are critical for anticancer drug discovery. While specific data for this compound derivatives is limited in publicly available literature, the methodologies are based on established practices for evaluating novel chemical entities. The provided data from related isoxazole compounds serves as a reference for expected outcomes.

Overview of this compound Derivatives in Oncology Research

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The incorporation of a bromine atom can enhance the therapeutic properties of a compound. These derivatives are being investigated for their potential to inhibit cancer cell proliferation and induce programmed cell death. Their mechanisms of action may involve the inhibition of key cellular targets such as kinases, tubulin, or epigenetic modulators like bromodomain-containing proteins (e.g., BRD4)[4][5][6][7][8].

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a representative this compound derivative (termed BMB-1 for illustrative purposes) across various cancer cell lines. This data is structured for easy comparison and is based on typical results observed for active isoxazole-based anticancer compounds.

Cell LineCancer TypeAssayIC50 / EC50 (µM)Key Findings
MCF-7 Breast CancerMTT Assay8.5Dose-dependent inhibition of cell viability
MDA-MB-231 Breast CancerMTT Assay5.2Higher potency in triple-negative breast cancer
A549 Lung CancerMTT Assay12.1Moderate activity against non-small cell lung cancer
HCT116 Colon CancerMTT Assay7.8Significant inhibition of colon cancer cell growth
MV4-11 Acute Myeloid LeukemiaMTT Assay1.5Potent activity against leukemia cells, suggesting BRD4 inhibition
MCF-7 Breast CancerAnnexin V/PI Apoptosis Assay10Induction of apoptosis after 24h treatment
MV4-11 Acute Myeloid LeukemiaCell Cycle Analysis2.5G1 phase cell cycle arrest

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.[1]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with BMB Derivatives incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis induced by this compound derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[2][3]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis Detection Workflow

Apoptosis_Workflow start Start treat_cells Treat Cells with BMB Derivative start->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end CellCycle_Workflow start Start treat_cells Treat Cells with BMB Derivative start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells fix_cells Fix with Cold 70% Ethanol harvest_cells->fix_cells stain_cells Stain with PI and RNase A fix_cells->stain_cells analyze Analyze by Flow Cytometry stain_cells->analyze determine_phases Determine G0/G1, S, G2/M Phases analyze->determine_phases end End determine_phases->end BRD4_Pathway BMB This compound Derivative BRD4 BRD4 BMB->BRD4 Inhibition cMyc c-Myc Transcription BRD4->cMyc Promotes Histones Acetylated Histones Histones->BRD4 Binds to Proliferation Cell Proliferation cMyc->Proliferation Apoptosis Apoptosis cMyc->Apoptosis CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest

References

Application Notes: In Vitro Evaluation of 5-Bromo-3-methylbenzo[d]isoxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzo[d]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs of this structure have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] The introduction of a bromine atom and a methyl group, as in the 5-Bromo-3-methylbenzo[d]isoxazole series, offers a strategic avenue for modulating the physicochemical properties and biological activity of these analogs. This document provides detailed protocols for the initial in vitro evaluation of this compound series, focusing on cytotoxicity, anti-inflammatory, and enzyme inhibition assays to determine their therapeutic potential.

Key Applications

  • Anticancer Drug Discovery: Initial screening of analogs for cytotoxic effects against various cancer cell lines to identify lead compounds.[1][3][4]

  • Enzyme Inhibitor Screening: Evaluating the inhibitory effects of the analogs on specific enzymes relevant to disease pathways, such as kinases or cyclooxygenases.[7]

Experimental Workflow & Data Presentation

A systematic in vitro evaluation is critical for identifying promising drug candidates. The workflow begins with a primary cytotoxicity screening to determine the general toxicity profile of the analogs. Active compounds are then advanced to more specific secondary assays, such as anti-inflammatory or enzyme inhibition studies, to elucidate their mechanism of action.

G Overall Experimental Workflow for In Vitro Evaluation cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) start Synthesized 5-Bromo-3- methylbenzo[d]isoxazole Analogs (A, B, C...) cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity data1 Determine IC50 Values (Table 1) cytotoxicity->data1 decision Potent & Selective? data1->decision anti_inflammatory Anti-inflammatory Assay (e.g., IL-6 Inhibition) data2 Determine Anti-inflammatory IC50 Values (Table 2) anti_inflammatory->data2 enzyme Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase) data3 Determine Enzyme Inhibition Ki (Table 3) enzyme->data3 end Lead Compound Identification & Further In Vivo Studies data2->end data3->end decision->anti_inflammatory Yes decision->anti_inflammatory decision->enzyme Yes decision->enzyme

Caption: A typical workflow for screening novel chemical entities.

Data Presentation: Summarized In Vitro Activity

Quantitative data from the assays should be compiled into clear, concise tables to facilitate structure-activity relationship (SAR) analysis.

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines Data presented as IC50 (µM) ± Standard Deviation (SD). IC50 is the concentration required to inhibit cell growth by 50%.

Compound IDR-Group ModificationMCF-7 (Breast)HepG2 (Liver)MV4-11 (Leukemia)
BDI-01 -H39.80 ± 3.545.10 ± 4.2> 100
BDI-02 -OCH₃15.25 ± 1.823.50 ± 2.150.60 ± 5.5
BDI-03 -Cl8.70 ± 0.915.48 ± 1.625.30 ± 2.9
BDI-04 -CF₃2.15 ± 0.35.13 ± 0.62.00 ± 0.4
Doxorubicin (Control)0.85 ± 0.11.20 ± 0.20.95 ± 0.1

Note: Data are hypothetical, based on typical values for isoxazole derivatives found in literature.[8][9][10]

Table 2: Anti-Inflammatory Activity of Lead Analogs Data presented as IC50 (µM) ± SD for inhibition of IL-6 production in LPS-stimulated RAW 264.7 macrophages.

Compound IDIC50 (µM)
BDI-03 10.14 ± 0.9
BDI-04 5.09 ± 0.7
Dexamethasone (Control)

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol assesses the ability of the test compounds to inhibit cell proliferation, a hallmark of potential anticancer activity.[11]

1. Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, MV4-11).

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • This compound analogs, dissolved in DMSO to create stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Microplate reader (570 nm).

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Add 100 µL of each concentration to the appropriate wells. Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: In Vitro Anti-Inflammatory - IL-6 Inhibition Assay

This protocol measures the inhibition of the pro-inflammatory cytokine Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

1. Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete DMEM with 10% FBS.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds and a positive control (e.g., Dexamethasone).

  • Human IL-6 ELISA kit.

  • 24-well plates.

2. Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before stimulation.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA: Quantify the amount of IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-6 production for each compound concentration compared to the LPS-only control. Determine the IC50 values.

Potential Signaling Pathways and Mechanisms

Isoxazole and benzisoxazole derivatives are known to interact with various cellular signaling pathways, often those implicated in cancer cell proliferation and survival.[1][3][8] A plausible mechanism of action for potent cytotoxic analogs could be the inhibition of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2, which is crucial for angiogenesis.[8]

G Hypothesized VEGFR-2 Signaling Inhibition Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response VEGF VEGF (Growth Factor) VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Angiogenesis Angiogenesis ERK->Angiogenesis Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Promotes mTOR->Angiogenesis Promotes Inhibitor This compound Analog (e.g., BDI-04) Inhibitor->VEGFR2 Inhibits (Hypothesized)

Caption: Potential inhibition of the VEGFR-2 signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-3-methylbenzo[d]isoxazole Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromo-3-methylbenzo[d]isoxazole, targeting researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good a solvent for the compound, even at low temperatures.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The volume of the solvent used was excessive.- Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for isoxazole derivatives include n-hexane, chloroform, and ethanol/water mixtures.[1]- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.- Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product is Oily or Fails to Crystallize - Presence of impurities that inhibit crystallization.- The compound has a low melting point or is an oil at room temperature.- Attempt to purify a small sample by column chromatography to remove impurities, and then try recrystallization again.- Try triturating the oil with a non-polar solvent like hexane to induce solidification.- If the product is inherently an oil, purification should be performed using column chromatography.
Colored Impurities in the Final Product - Incomplete reaction or side reactions leading to colored byproducts.- Contamination from reagents or solvents.- Treat the solution of the crude product with activated charcoal before recrystallization. Be aware that this may reduce the overall yield.- Ensure high purity of all starting materials and solvents.- Column chromatography can be effective in separating colored impurities.
Multiple Spots on TLC After Purification - Ineffective purification method.- Decomposition of the product on the TLC plate (silica gel).- Optimize the solvent system for column chromatography to achieve better separation.- For TLC analysis, spot the sample and develop the plate immediately. Use a less acidic or basic silica gel if decomposition is suspected.
Inconsistent Melting Point - Presence of solvent in the final product.- Impurities are still present.- Dry the product thoroughly under vacuum to remove any residual solvent.- Re-purify the product using a different solvent system for recrystallization or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the recrystallization of this compound?

Q2: How can I effectively remove unreacted starting materials?

A2: If the starting materials have significantly different polarities from the product, column chromatography is the most effective method. A typical stationary phase is silica gel, and the mobile phase can be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). The ratio of the solvents should be optimized using Thin Layer Chromatography (TLC).

Q3: What is a suitable method for monitoring the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are common methods to assess purity.[2] For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The presence of a single spot under UV light is an indication of purity. For quantitative analysis, HPLC is preferred. NMR spectroscopy can also be used to determine purity by identifying signals corresponding to impurities.

Q4: My purified product has a melting point that is lower than the literature value. What could be the reason?

A4: A depressed and broad melting point range is a classic indication of impurities. The presence of even small amounts of impurities can disrupt the crystal lattice of the compound, leading to a lower melting point. Further purification is recommended.

Q5: Can I use distillation for the purification of this compound?

A5: Distillation is generally suitable for liquid compounds. Since this compound is a solid, distillation is not an appropriate purification technique.[3][4]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, ethyl acetate, ethanol, methanol, isopropanol, and mixtures like ethanol/water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Recrystallization (Ethanol/Water)85%97%75%Good for removing polar impurities.
Recrystallization (Hexane)85%95%60%Effective for removing non-polar impurities.
Column Chromatography (Silica gel, Hexane:Ethyl Acetate 9:1)85%>99%80%Provides the highest purity but is more time-consuming.

Visualizations

Purification_Workflow cluster_prep Crude Product Preparation cluster_purification Purification Options cluster_post Product Isolation & Analysis Crude Crude 5-Bromo-3- methylbenzo[d]isoxazole Dissolve Dissolve in Minimal Solvent Crude->Dissolve Recrystallization Recrystallization Dissolve->Recrystallization Option 1 ColumnChromatography Column Chromatography Dissolve->ColumnChromatography Option 2 Isolate Isolate Pure Product (Filtration/Evaporation) Recrystallization->Isolate ColumnChromatography->Isolate Analyze Purity Analysis (TLC, HPLC, NMR) Isolate->Analyze PureProduct Pure 5-Bromo-3- methylbenzo[d]isoxazole Analyze->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Single Spot Impure Product is Impure CheckPurity->Impure Multiple Spots ChooseMethod Choose Purification Method: Recrystallization or Chromatography Impure->ChooseMethod Recrystallization Perform Recrystallization ChooseMethod->Recrystallization Crystalline Solid Chromatography Perform Column Chromatography ChooseMethod->Chromatography Oily/Complex Mixture AnalyzeAgain Re-check Purity Recrystallization->AnalyzeAgain Chromatography->AnalyzeAgain AnalyzeAgain->Pure Single Spot AnalyzeAgain->Impure Multiple Spots (Optimize Method)

Caption: Decision-making flowchart for troubleshooting purification.

References

Optimizing reaction conditions for benzoisoxazole formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of benzoisoxazoles. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzoisoxazoles in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired benzoisoxazole product. What are the potential causes and how can I address them?

  • Answer: Low yields in benzoisoxazole synthesis can stem from several factors. A primary consideration is the choice of synthetic route and the optimization of reaction conditions.

    • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, in the thermolysis of 2-azidobenzophenones, the choice of solvent significantly impacts yield, with xylene generally providing quantitative yields at 135°C, while solvents like toluene or DMF result in lower yields.[1] It is crucial to ensure the reaction is conducted under optimal conditions as determined by literature precedent or systematic optimization.

    • Incomplete Starting Material Conversion: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding more reagents.

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired benzoisoxazole. Common side reactions include the Beckmann rearrangement to form benzo[d]oxazoles and dimerization of intermediates.[2] The choice of reagents and conditions can help minimize these unwanted pathways. For example, using a PPh3/DDQ system for the cyclization of oximes can be an effective strategy.[2]

    • Isomerization of Oximes: In syntheses starting from oximes, only the Z-isomer typically cyclizes to form the benzoisoxazole ring. The E-isomer may lead to side products. While E/Z isomerization can sometimes occur under reaction conditions, starting with the pure Z-isomer is preferable.[2]

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant amounts of impurities alongside my desired benzoisoxazole product. How can I identify and minimize them?

  • Answer: The formation of impurities is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to mitigating them.

    • Beckmann Rearrangement: When synthesizing benzoisoxazoles from oximes, a common side product is the isomeric benzoxazole, formed via a Beckmann rearrangement.[2][3] This is particularly prevalent under acidic conditions. To favor the desired N-O bond formation for benzoisoxazole, anhydrous conditions are often preferred.[3] The use of specific reagents, such as ZrCl4, can also influence the selectivity towards benzoisoxazole formation over the Beckmann rearrangement product.[4]

    • Dimerization: In methods involving the in situ generation of reactive intermediates like nitrile oxides, dimerization can be a significant competing reaction.[5] To minimize this, the rate of formation of the reactive intermediate should be carefully controlled and matched with the rate of its consumption in the desired reaction. This can be achieved by slow addition of reagents.[5]

    • Over-reduction: In syntheses involving the reduction of a nitro group, over-reduction to an aniline can occur, leading to impurities and reduced yields.[6][7] Careful selection of the reducing agent and control of reaction conditions are crucial. For example, using hydrazine with Rh/C can selectively reduce the nitro group to a hydroxylamine, which can then cyclize to the benzisoxazolone.[6][7]

Issue 3: Difficulty with Specific Synthetic Routes

  • Question: I am having trouble with the [3+2] cycloaddition of nitrile oxides and arynes. What are the critical parameters for this reaction?

  • Answer: The success of this cycloaddition hinges on the synchronous generation of both the nitrile oxide and the aryne.[5]

    • Rate of Reagent Addition: The slow addition of the chlorooxime solution to the mixture containing the aryne precursor and the fluoride source is critical to match the rates of formation of the two reactive intermediates and minimize nitrile oxide dimerization. An addition time of 2.5 hours has been found to be optimal in certain systems.[5]

    • Fluoride Source: Anhydrous fluoride sources like cesium fluoride (CsF) are essential for generating both the nitrile oxide from the chlorooxime and the benzyne from a silylaryl triflate precursor.[5]

    • Solvent: Acetonitrile is a commonly used solvent for this reaction. Less polar solvents like THF have been shown to be ineffective.[5]

  • Question: My base-promoted cyclization of an o-hydroxyaryl ketoxime is not working well. What should I check?

  • Answer: This is a classic and widely used method for synthesizing 1,2-benzisoxazoles.[8]

    • Base Strength: The choice of base is important. Strong bases are typically required to deprotonate the phenolic hydroxyl group, initiating the intramolecular nucleophilic attack. Common bases include sodium hydroxide and potassium carbonate.[8]

    • Leaving Group on Oxime: The hydroxyl group of the oxime itself can be the leaving group. However, derivatizing it to a better leaving group, such as a tosylate, can facilitate the cyclization.[8]

    • Solvent: Polar aprotic solvents like DMF or DMSO are often used to facilitate the SNAr-type cyclization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzoisoxazole synthesis?

A1: Common starting materials include o-hydroxyaryl ketones (which are converted to oximes), salicylaldehyde, and substituted 2-nitrobenzoates.[6][7][9] The choice of starting material depends on the desired substitution pattern on the benzoisoxazole ring and the specific synthetic strategy being employed.

Q2: How does temperature affect the yield of benzoisoxazole formation?

A2: Temperature is a critical parameter that can significantly influence the reaction yield and the formation of side products.[10] For example, in the thermocyclization of 2-azidobenzophenones, a reaction temperature of 135°C in xylene gives a near-quantitative yield, while higher temperatures can lead to decreased yields.[1] In other reactions, elevated temperatures may be necessary to drive the reaction to completion, but this must be balanced against the potential for increased side product formation.[5][10] It is essential to optimize the temperature for each specific reaction.

Q3: What types of catalysts are used in benzoisoxazole synthesis?

A3: A variety of catalysts can be employed depending on the synthetic route. These include:

  • Palladium catalysts: Used in cross-coupling reactions to build precursors or in cyclization reactions.[2]

  • Copper catalysts: Utilized in domino reactions and for intramolecular C-N bond formation.[11]

  • Brønsted or Lewis acids: Can be used to catalyze the condensation of o-aminophenols with aldehydes, though this is more common for benzoxazole synthesis, a related heterocycle.[12]

  • Rhodium on carbon (Rh/C): Used for the partial reduction of nitro groups to hydroxylamines.[6][7]

Q4: Can you provide a general overview of the reaction mechanism for benzoisoxazole formation from an o-haloaryl oxime?

A4: The generally accepted mechanism for the base-promoted cyclization of an o-haloaryl oxime involves the following steps:

  • Deprotonation: A base deprotonates the oxime hydroxyl group to form an oxime anion.

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): The resulting anion acts as a nucleophile and attacks the ortho-position of the aromatic ring, displacing the halide.

  • Product Formation: This intramolecular cyclization results in the formation of the benzoisoxazole ring.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for the [3+2] Cycloaddition of a Nitrile Oxide and an Aryne [5]

EntryAryne Precursor (equiv)Chlorooxime (equiv)BaseSolventTemperature (°C)Addition Time (h)Yield (%)
11.01.0CsFMeCN251.045
21.01.0TBATMeCN251.00
31.01.0CsFTHF251.00
41.01.0CsFTHF651.00
51.01.0CsFMeCN651.035
61.01.0CsF (0.5 equiv)MeCN251.023
72.01.0CsFMeCN251.065
82.01.0CsFMeCN251.578
92.01.0CsFMeCN252.085
102.01.0CsFMeCN252.590

Table 2: Effect of Solvent on the Thermolysis of 2-Azidobenzophenones [1]

SolventTemperature (°C)Reaction Time (h)Yield (%)
o-xylene135198-99
m-xylene135198-99
p-xylene135198-99
Toluene110170
Benzene80150
DMF153130

Experimental Protocols

Protocol 1: Synthesis of 2,1-Benzisoxazol-3(1H)-ones via Partial Reduction and Cyclization [6][7]

This protocol describes a one-pot, two-step procedure starting from a methyl 2-nitrobenzoate.

  • Reduction: To a solution of the methyl 2-nitrobenzoate in a suitable solvent (e.g., methanol), add rhodium on carbon (Rh/C, 5 mol %).

  • Add hydrazine hydrate dropwise at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cyclization: Upon completion of the reduction, filter the reaction mixture to remove the catalyst.

  • Add 1 M sodium hydroxide (NaOH) solution to the filtrate.

  • Stir the mixture at room temperature to induce cyclization.

  • Work-up: Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,1-benzisoxazol-3(1H)-one, which can be purified by chromatography.

Protocol 2: Synthesis of 3-Substituted Benzoisoxazoles via [3+2] Cycloaddition [5]

This protocol details the cycloaddition of an in situ generated nitrile oxide and an aryne.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the silylaryl triflate (aryne precursor, 2.0 equiv) and cesium fluoride (CsF, 3.0 equiv) in acetonitrile.

  • Reagent Addition: Prepare a solution of the chlorooxime (1.0 equiv) in acetonitrile. Add this solution to the reaction mixture via a syringe pump over 2.5 hours at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted benzoisoxazole.

Visualizations

experimental_workflow_reduction_cyclization start Methyl 2-nitrobenzoate reduction 1. Add Rh/C 2. Add Hydrazine Hydrate start->reduction hydroxylamine Intermediate Hydroxylamine reduction->hydroxylamine cyclization Add 1M NaOH hydroxylamine->cyclization product 2,1-Benzisoxazol-3(1H)-one cyclization->product

Caption: Workflow for the synthesis of 2,1-benzisoxazol-3(1H)-ones.

logical_relationship_side_reactions start o-Hydroxyaryl Ketoxime desired_path Desired Cyclization (N-O Bond Formation) start->desired_path Anhydrous Conditions side_path Side Reaction (Beckmann Rearrangement) start->side_path Acidic Conditions product 1,2-Benzoisoxazole desired_path->product side_product Benzoxazole side_path->side_product

Caption: Competing pathways in the cyclization of o-hydroxyaryl ketoximes.

signaling_pathway_cycloaddition cluster_nitrile_oxide Nitrile Oxide Generation cluster_aryne Aryne Generation chlorooxime Chlorooxime nitrile_oxide Nitrile Oxide (Intermediate) chlorooxime->nitrile_oxide CsF cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition dimer Dimerization (Side Product) nitrile_oxide->dimer silylaryl_triflate Silylaryl Triflate aryne Aryne (Intermediate) silylaryl_triflate->aryne CsF aryne->cycloaddition product 3-Substituted Benzoisoxazole cycloaddition->product

Caption: Reaction pathway for the [3+2] cycloaddition synthesis of benzoisoxazoles.

References

Overcoming solubility issues with 5-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-methylbenzo[d]isoxazole. The following sections address common challenges, particularly those related to solubility, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

Q2: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:

  • Use a lower final concentration: The most straightforward approach is to decrease the final concentration of the compound in your aqueous medium.

  • Incorporate a co-solvent: Including a small percentage of an organic co-solvent (e.g., ethanol) in your final aqueous solution can help maintain solubility.

  • Utilize surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.

  • pH adjustment: Depending on the pKa of the compound, adjusting the pH of the buffer may improve solubility.

  • Prepare a solid dispersion: For in vivo studies or more complex formulations, creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate.[1]

Q3: Are there any general techniques to improve the solubility of isoxazole derivatives like this one?

A3: Yes, several techniques are widely used to enhance the solubility of poorly soluble drugs and research compounds. These can be broadly categorized as physical and chemical modifications. The selection of the best technique depends on the specific compound and the experimental requirements.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Solubility Testing Workflow

It is recommended to perform a small-scale solubility test to determine the optimal solvent and concentration for your experiments.

G cluster_start Start cluster_solvents Solvent Selection cluster_observation Observation cluster_decision Decision cluster_outcome Outcome start Weigh a small amount of this compound dmso Add DMSO incrementally start->dmso ethanol Add Ethanol incrementally start->ethanol methanol Add Methanol incrementally start->methanol observe Vortex and observe for dissolution dmso->observe ethanol->observe methanol->observe dissolved Completely Dissolved? observe->dissolved stock Stock solution prepared. Record concentration. dissolved->stock Yes troubleshoot Proceed to advanced solubilization techniques. dissolved->troubleshoot No

Caption: Initial solubility testing workflow.
Summary of Solubility Enhancement Techniques

The following table summarizes various techniques that can be employed to improve the solubility of poorly soluble compounds.

Technique Category Specific Method Principle
Physical Modifications Particle Size Reduction (Micronization, Nanonization)Increases the surface area-to-volume ratio, leading to a higher dissolution rate.[2]
Modification of Crystal HabitCreating amorphous forms or different polymorphs can alter solubility.
Solid DispersionsThe drug is dispersed in an inert, hydrophilic carrier at the solid state, improving wetting and dissolution.[1]
ComplexationEncapsulating the drug in molecules like cyclodextrins can increase its apparent solubility.
Chemical Modifications Co-solvencyUsing a mixture of a primary solvent (e.g., water) and a water-miscible solvent to increase solubility.
pH AdjustmentFor ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble salt form.
Salt FormationSynthesizing a salt form of the drug can significantly improve its solubility and dissolution rate.
Use of SurfactantsSurfactants form micelles that can encapsulate hydrophobic drugs, increasing their solubility in aqueous media.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh a precise amount of this compound.

  • Transfer the compound to a sterile microcentrifuge tube or vial.

  • Add a small volume of 100% DMSO.

  • Vortex the solution vigorously until the compound is completely dissolved.

  • If necessary, gently warm the solution to 37°C to aid dissolution.

  • Once dissolved, add more DMSO to reach the desired final concentration.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). Replace the old medium with the medium containing the compound.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate treat Treat cells with compound seed->treat incubate Incubate for desired period treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate cell viability read->calculate

Caption: Experimental workflow for an MTT cell viability assay.

Signaling Pathway

This compound and its derivatives have been investigated as inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are key regulators of gene transcription.

BET Bromodomain Signaling Pathway in Cancer

BET proteins, particularly BRD4, play a crucial role in the transcription of oncogenes like c-MYC. By binding to acetylated histones at promoter and enhancer regions, BRD4 recruits transcriptional machinery, leading to gene expression that promotes cell proliferation and survival. BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of target oncogenes.

G cluster_nucleus Nucleus cluster_chromatin Chromatin histones Acetylated Histones brd4 BRD4 histones->brd4 binds enhancer Enhancer/Promoter Region pol2 RNA Polymerase II enhancer->pol2 activates brd4->enhancer recruits to cmyc c-MYC Gene pol2->cmyc transcribes transcription Transcription cmyc->transcription proliferation Cell Proliferation & Survival transcription->proliferation beti This compound (BET Inhibitor) beti->brd4 inhibits binding

Caption: Simplified BET bromodomain signaling pathway.

References

Technical Support Center: Identification of Impurities in 5-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Bromo-3-methylbenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can be introduced at various stages of the manufacturing process.[1] They can be broadly categorized as:

  • Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1]

  • Inorganic Impurities: These may include reagents, catalysts, and metallic or non-metallic elements from the manufacturing equipment or environment.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1]

Q2: What are some common types of organic impurities I should look for?

A2: Common organic impurities can include:

  • Isomeric Impurities: Positional isomers of the bromo and methyl groups on the benzisoxazole ring can be formed during synthesis. Differentiating between isoxazole and oxazole heterocyclic isomers can be challenging.[2][3]

  • Unreacted Starting Materials: Residual amounts of the precursors used in the synthesis.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.

  • By-products: Side reactions occurring during the synthesis can generate structurally related by-products.

  • Degradation Products: The compound may degrade over time or under certain storage conditions (e.g., exposure to light, heat, or moisture).

Q3: I see an unexpected peak in my HPLC chromatogram. What could it be?

A3: An unexpected peak could be one of the many types of impurities mentioned above. To identify it, you should:

  • Check for Contamination: Ensure the solvent, glassware, and instrument are clean.

  • Review the Synthesis Route: Consider all possible starting materials, intermediates, and by-products that could be present.

  • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to check if the peak is spectrally homogeneous.

  • Employ Hyphenated Techniques: Couple the HPLC to a mass spectrometer (LC-MS) to obtain molecular weight information about the unknown peak.[4][5]

  • Isolate and Characterize: If the impurity is present in a significant amount, it may need to be isolated for structural elucidation using techniques like NMR spectroscopy.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Multiple spots on TLC with a single peak in HPLC Co-elution of impurities under the HPLC conditions.Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve separation.
Low purity of the final product Inefficient purification.Re-crystallize or perform column chromatography on the product.
Presence of residual solvents detected by GC-HS Inadequate drying of the product.Dry the product under vacuum at an appropriate temperature for a longer duration.
Batch-to-batch variability in impurity profile Inconsistent reaction conditions or quality of starting materials.Standardize the reaction parameters (temperature, time, stoichiometry) and ensure the purity of starting materials.[6]
Appearance of new impurities during storage Degradation of the product.Conduct forced degradation studies to identify potential degradation products and establish appropriate storage conditions.[4]

Potential Impurities in this compound

Impurity Type Potential Structure/Name Molecular Weight ( g/mol ) Likely Source
Isomeric Impurity4-Bromo-3-methylbenzo[d]isoxazole212.05Side reaction during bromination
Isomeric Impurity6-Bromo-3-methylbenzo[d]isoxazole212.05Side reaction during bromination
Isomeric Impurity7-Bromo-3-methylbenzo[d]isoxazole212.05Side reaction during bromination
Starting MaterialSubstituted 2-hydroxyacetophenoneVariesIncomplete reaction
By-productDibrominated product290.95Over-bromination
Degradation ProductHydrolyzed ring-opened productVariesExposure to moisture/acid/base

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is used for the separation and quantification of non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A reverse-phase C18 column (e.g., Zorbax SB C18, 250 mm x 4.6 mm, 3.5 µm) is often suitable.[7]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02M potassium dihydrogen phosphate) and an organic solvent mixture (e.g., acetonitrile and methanol).[7]

  • Gradient Program: A typical gradient might be:

    • Time (min) / %A (Buffer) : %B (Organic)

    • 0 / 85 : 15

    • 25 / 40 : 60

    • 35 / 40 : 60

    • 36 / 85 : 15

    • 45 / 85 : 15

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 240 nm or scanned with a PDA detector.[7]

  • Sample Preparation: Dissolve a known amount of the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for identifying residual solvents and other volatile or semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer, often with a headspace autosampler for residual solvent analysis.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Split/splitless injector, with the mode depending on the expected concentration of impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Sample Preparation: For residual solvents, use a headspace vial with the sample dissolved in a high-boiling point solvent like DMSO. For other volatile impurities, dissolve the sample in a volatile solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the definitive identification and structural characterization of unknown impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra to get an initial overview of the structure.

    • 2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity between protons and carbons.

    • ¹³C{¹⁴N} RESPDOR: This solid-state NMR experiment can be particularly useful for distinguishing between isoxazole and oxazole isomers based on the number of carbon atoms bonded to nitrogen.[2][3]

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio.

Visualizations

Impurity_Identification_Workflow A Sample of 5-Bromo-3- methylbenzo[d]isoxazole B Analytical Screening (HPLC, GC, TLC) A->B C Pure? B->C D Release for Use C->D Yes E Impurity Detected C->E No F Characterization (LC-MS, GC-MS) E->F G Structure Known? F->G H Quantify and Report G->H Yes I Isolate Impurity (Prep-HPLC, Column Chrom.) G->I No J Structural Elucidation (NMR, HRMS) I->J J->H Troubleshooting_Unexpected_Peak A Unexpected Peak in Chromatogram B System Contamination Check (Run Blank) A->B C Peak Persists? B->C No D Clean System and Re-inject B->D Yes C->D No E Peak is Real Impurity C->E Yes F Acquire MS Data (LC-MS or GC-MS) E->F G Compare MW with Potential Impurities F->G H Match Found? G->H I Tentative Identification H->I Yes J Requires Isolation and Full Characterization (NMR) H->J No

References

Technical Support Center: 5-Bromo-3-methylbenzo[d]isoxazole Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability studies on 5-Bromo-3-methylbenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2][3] Typical stress conditions include exposure to acid, base, oxidation, heat, and light.[1][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Q2: Which analytical techniques are most suitable for analyzing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for separating and quantifying this compound and its degradation products.[1][6] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of unknown degradants.[7]

Q3: What are the potential degradation pathways for this compound?

Based on the isoxazole ring system, potential degradation pathways may include:

  • Hydrolysis: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions, potentially leading to the formation of a β-dicarbonyl compound or its derivatives.

  • Oxidation: The molecule may be susceptible to oxidation, although specific sites would need to be determined experimentally.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to various degradation products.

Q4: How should this compound be stored to ensure its stability?

To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. For long-term storage, refrigeration may be considered, depending on the thermal stability data obtained from forced degradation studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of this compound.

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. - Insufficiently harsh stress conditions. - High intrinsic stability of the molecule.- Increase the concentration of the stressor (e.g., use 1N HCl instead of 0.1N HCl).[4] - Increase the temperature or duration of the stress study.[5] - If the compound is poorly soluble, consider using a co-solvent, ensuring the co-solvent itself does not cause degradation.[5]
Excessive degradation (>20%) is observed. - Stress conditions are too harsh.- Reduce the concentration of the stressor, the temperature, or the duration of the study.[5] - Take multiple time points during the study to identify the point at which the desired level of degradation is achieved.[1]
Poor peak shape or resolution in HPLC analysis. - Inappropriate column chemistry or mobile phase. - Co-elution of the parent compound and degradation products.- Optimize the HPLC method by screening different columns (e.g., C18, C8, Phenyl-Hexyl). - Adjust the mobile phase composition (organic modifier, pH, buffer concentration). - Modify the gradient elution profile to improve separation.
Appearance of unexpected peaks in the chromatogram. - Contamination from solvents, reagents, or sample handling. - Secondary degradation products forming from primary degradants.[1]- Run blank injections of solvents and reagents to identify sources of contamination. - Analyze samples at earlier time points to differentiate between primary and secondary degradation products.[1]
Mass balance issues (sum of parent and degradants is not close to 100%). - Non-chromophoric degradation products. - Co-elution of degradants with the parent peak. - Adsorption of the compound or degradants onto container surfaces.- Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to UV to detect non-chromophoric compounds. - Ensure peak purity of the parent compound using a PDA detector. - Use inert container materials (e.g., glass, polypropylene) and minimize sample transfers.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1N HCl and 1N HCl. Heat at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).[4]

  • Base Hydrolysis: Mix the stock solution with 0.1N NaOH and 1N NaOH. Keep at room temperature and also heat at 60°C for predetermined time points.[4]

  • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide. Keep at room temperature for predetermined time points.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Determine the retention times and peak areas of the degradation products.

  • Assess the mass balance.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method for stability studies of this compound.

Parameter Initial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA detector, scan from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm).

Method Optimization: If co-elution is observed, adjust the gradient slope, mobile phase pH, or try a different stationary phase.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)
Stress Condition % Degradation Number of Degradants Major Degradant (RT, min)
0.1N HCl, 60°C, 24h8.524.2
1N NaOH, RT, 8h15.233.8, 5.1
3% H₂O₂, RT, 24h5.116.5
Thermal (80°C, 48h)2.317.1
Photolytic11.842.9, 4.5

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid therm Thermal prep->therm photo Photolytic prep->photo hplc HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Data Evaluation (% Degradation, Mass Balance) hplc->data G A This compound B Isoxazole Ring Opening A->B H+ or OH- C Intermediate (β-Hydroxy Enone) B->C D Further Degradation Products C->D

References

Technical Support Center: Synthesis of 5-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 5-Bromo-3-methylbenzo[d]isoxazole. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and visualizations to clarify the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely applicable method involves the cyclization of an ortho-hydroxy ketoxime. This typically involves a three-step process starting from a commercially available brominated phenol:

  • Acetylation of the phenol.

  • Fries rearrangement to introduce the acetyl group at the ortho position to the hydroxyl group.

  • Oximation of the resulting ketone, followed by cyclization to form the benzisoxazole ring.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The synthesis involves several hazardous reagents. Aluminum chloride (AlCl₃) used in the Fries rearrangement is highly corrosive and reacts violently with water. Bromine and N-bromosuccinimide (NBS) are toxic and corrosive. Hydroxylamine hydrochloride can be toxic and an irritant. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Ensure that appropriate quenching procedures are in place for reactive reagents.

Q3: How can I confirm the formation of the final product?

A3: The final product, this compound, can be characterized using standard analytical techniques. Thin-Layer Chromatography (TLC) can be used to monitor the reaction progress. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. Mass spectrometry can be used to confirm the molecular weight.

Q4: What are the typical yields for this synthesis?

A4: The overall yield can vary significantly depending on the efficiency of each step. The Fries rearrangement is often the lowest yielding step. With optimization, each step can achieve yields ranging from moderate to high. For a multi-step synthesis of this nature, an overall yield of 30-50% would be considered good.

Experimental Protocols

A plausible and common synthetic pathway for this compound is outlined below, starting from 3-bromophenol.

Step 1: Synthesis of 3-bromophenyl acetate
  • Methodology: To a solution of 3-bromophenol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add acetyl chloride (1.1 equivalents) and a base like triethylamine or pyridine (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromophenyl acetate.

Step 2: Fries Rearrangement to 4-Bromo-2-hydroxyacetophenone
  • Methodology: To a stirred suspension of anhydrous aluminum chloride (3 equivalents) in a suitable solvent like nitrobenzene or 1,2-dichloroethane, add 3-bromophenyl acetate (1 equivalent) dropwise at a low temperature (0-5 °C). After the addition, slowly warm the mixture to the desired reaction temperature (this can range from room temperature to over 100 °C and requires optimization) and stir for several hours. The reaction is temperature-dependent, with lower temperatures favoring the para-product.[1][2] Monitor the reaction by TLC. Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product may require purification by column chromatography or recrystallization.[1][2]

Step 3: Oximation of 4-Bromo-2-hydroxyacetophenone
  • Methodology: Dissolve 4-Bromo-2-hydroxyacetophenone (1 equivalent) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or sodium hydroxide (1.5 equivalents). Reflux the mixture for 1-3 hours.[3][4] Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime. Filter the solid, wash with water, and dry. The product may be used in the next step without further purification if it is of sufficient purity.

Step 4: Cyclization to this compound
  • Methodology: The cyclization of the 4-bromo-2-hydroxyacetophenone oxime can be achieved under basic conditions.[5] A common method is to reflux the oxime (1 equivalent) in an aqueous or alcoholic solution of a base like sodium hydroxide or potassium hydroxide for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Fries Rearrangement cluster_step3 Step 3: Oximation cluster_step4 Step 4: Cyclization 3-Bromophenol 3-Bromophenol 3-Bromophenyl_acetate 3-Bromophenyl_acetate 3-Bromophenol->3-Bromophenyl_acetate Acetyl chloride, Base 4-Bromo-2-hydroxyacetophenone 4-Bromo-2-hydroxyacetophenone 3-Bromophenyl_acetate->4-Bromo-2-hydroxyacetophenone AlCl3, Heat 4-Bromo-2-hydroxyacetophenone_oxime 4-Bromo-2-hydroxyacetophenone_oxime 4-Bromo-2-hydroxyacetophenone->4-Bromo-2-hydroxyacetophenone_oxime NH2OH·HCl, Base This compound This compound 4-Bromo-2-hydroxyacetophenone_oxime->this compound Base, Heat

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 3-bromophenyl acetate Incomplete reaction.- Ensure all reagents are anhydrous, especially the solvent and base. - Increase the reaction time or slightly warm the reaction mixture. - Use a more reactive acetylating agent like acetic anhydride with a catalytic amount of acid.
Loss of product during workup.- Ensure the pH is appropriate during aqueous washes to prevent hydrolysis of the ester. - Perform multiple extractions with the organic solvent.
Step 2: Low yield in Fries Rearrangement Suboptimal reaction temperature.- The ortho/para ratio is temperature-dependent. Optimize the temperature to favor the desired ortho-acylation (higher temperatures generally favor the ortho product).[2]
Deactivation of the catalyst.- Use anhydrous aluminum chloride and ensure the reaction is protected from atmospheric moisture.
Formation of multiple side products.- This is a known issue with the Fries rearrangement, sometimes leading to intermolecular acylation or migration of the bromine atom.[6] Purify the crude product carefully using column chromatography.
Step 3: Incomplete oximation Incorrect pH of the reaction medium.- Oximation is pH-dependent. Adjust the pH to be weakly acidic to neutral for optimal reaction rate.[4]
Low reactivity of the ketone.- Increase the reaction time and/or temperature. - Use a slight excess of hydroxylamine hydrochloride and the base.
Formation of E/Z isomers.- Asymmetric ketones can form two geometric isomers of the oxime, which might have different appearances on TLC or in NMR.[7] This is generally not an issue for the subsequent cyclization.
Step 4: Low yield of this compound Incomplete cyclization.- Ensure a sufficiently strong base and adequate reaction time and temperature. - The choice of solvent can be critical; consider switching to a higher boiling point solvent if the reaction is sluggish.
Beckmann rearrangement as a side reaction.- The Beckmann rearrangement is a potential side reaction for oximes, which would lead to an amide instead of the benzisoxazole. This is more likely under acidic conditions. Ensure the cyclization is performed under basic conditions.
Kemp elimination.- The benzisoxazole ring can be unstable to strong bases, leading to ring-opening to form a salicylonitrile derivative.[5] Use milder basic conditions or carefully control the reaction time.
General: Difficulty in purification Presence of starting materials or side products.- Monitor the reaction closely with TLC to ensure completion. - For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. - If recrystallization is insufficient, column chromatography on silica gel with a hexane/ethyl acetate gradient is recommended.

Troubleshooting Workflow: Cyclization Step

TroubleshootingCyclization start Low yield or incomplete cyclization reaction check_sm Check TLC for remaining starting material (oxime) start->check_sm increase_time_temp Increase reaction time and/or temperature check_sm->increase_time_temp Yes check_base Is the base strong enough and used in sufficient quantity? check_sm->check_base No check_side_products Analyze crude product for unexpected side products by NMR/MS increase_time_temp->check_side_products use_stronger_base Use a stronger base (e.g., KOH instead of NaOH) check_base->use_stronger_base No check_base->check_side_products Yes use_stronger_base->check_side_products beckmann_issue Side product consistent with Beckmann rearrangement? check_side_products->beckmann_issue kemp_issue Side product consistent with Kemp elimination? check_side_products->kemp_issue No beckmann_issue->kemp_issue No ensure_basic Ensure reaction conditions are strictly basic beckmann_issue->ensure_basic Yes milder_conditions Use milder base or shorter reaction time kemp_issue->milder_conditions Yes optimize_purification Optimize purification to separate product from byproducts kemp_issue->optimize_purification No ensure_basic->optimize_purification milder_conditions->optimize_purification

Caption: Troubleshooting decision tree for the cyclization step.

Quantitative Data Summary

Reaction Step Key Reagents Typical Conditions Expected Yield Range Reference
Acetylation3-Bromophenol, Acetyl chloride, Triethylamine0 °C to RT, 2-4 h85-95%General Knowledge
Fries Rearrangement3-Bromophenyl acetate, AlCl₃25-120 °C, 2-6 h30-60%[1][2]
Oximation4-Bromo-2-hydroxyacetophenone, NH₂OH·HCl, BaseReflux in ethanol, 1-3 h80-95%[3][4]
Cyclization4-Bromo-2-hydroxyacetophenone oxime, NaOH or KOHReflux in aqueous/alcoholic solution, 2-6 h70-90%[5]

Characterization Data

  • ¹H NMR:

    • A singlet for the methyl group protons around δ 2.5 ppm.

    • Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions.

  • ¹³C NMR:

    • A signal for the methyl carbon around δ 10-15 ppm.

    • Signals in the aromatic region (δ 110-160 ppm) for the carbons of the bicyclic ring system.

  • IR (Infrared Spectroscopy):

    • Characteristic peaks for C=N and C=C stretching in the 1500-1650 cm⁻¹ region.

    • C-H stretching peaks for the aromatic and methyl groups around 2900-3100 cm⁻¹.

    • A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.

References

Technical Support Center: Synthesis of 5-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes for 5-Bromo-3-methylbenzo[d]isoxazole. It includes troubleshooting guides and frequently asked questions in a user-friendly format to assist with experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most widely employed method is the base-catalyzed cyclization of an o-hydroxy ketoxime intermediate. This typically involves a two-step process starting from 5-bromo-2-hydroxyacetophenone.

Q2: Are there any alternative, more modern synthetic approaches available?

Yes, alternative routes are being developed to improve yield, reduce reaction times, and employ milder conditions. One such notable method is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.

Q3: What are the critical parameters to control during the cyclization of the oxime intermediate?

The choice of base, solvent, and reaction temperature are crucial. Strong bases like sodium hydroxide or potassium hydroxide are commonly used. The reaction is often carried out in a solvent such as ethanol or pyridine. Temperature control is important to minimize side reactions.

Q4: What is a common side reaction to be aware of during the synthesis of benzisoxazoles from ketoximes?

A common competitive side reaction is the Beckmann rearrangement, which leads to the formation of a benzoxazole instead of the desired benzisoxazole. The reaction conditions can be optimized to favor the desired cyclization over the rearrangement.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete oximation of the starting ketone.- Ensure the hydroxylamine hydrochloride and base are used in appropriate molar excess. - Increase the reaction time or temperature for the oximation step. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient cyclization of the oxime.- Experiment with different bases (e.g., NaOH, KOH, pyridine). - Vary the solvent to optimize solubility and reaction rate. - Adjust the reaction temperature; sometimes lower temperatures over longer periods can improve yield.
Competing Beckmann rearrangement.[1]- The choice of activating agent for the oxime hydroxyl group can influence the reaction pathway. Weaker activating agents may favor cyclization. - Carefully control the reaction temperature, as higher temperatures can sometimes promote the rearrangement.
Formation of multiple byproducts Impure starting materials.- Purify the 5-bromo-2-hydroxyacetophenone and its oxime before the cyclization step. Recrystallization or column chromatography can be effective.
Decomposition of the product under reaction conditions.- Use milder reaction conditions if possible. - Minimize the reaction time once the starting material is consumed (monitor by TLC).
Difficulty in purifying the final product Presence of unreacted starting materials or side products with similar polarity.- Optimize the chromatographic separation by trying different solvent systems for column chromatography. - Recrystallization from a suitable solvent system can be an effective purification method.
Oily product that is difficult to crystallize.- Try trituration with a non-polar solvent like hexane to induce crystallization. - Seeding with a small crystal of the pure product can initiate crystallization.

Experimental Protocols

Route 1: Traditional Cyclization of 5-bromo-2-hydroxyacetophenone Oxime

This is the most established and widely reported method for the synthesis of 3-substituted 1,2-benzisoxazoles.[2]

Step 1: Synthesis of 5-bromo-2-hydroxyacetophenone oxime

  • Dissolve 5-bromo-2-hydroxyacetophenone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain 5-bromo-2-hydroxyacetophenone oxime.

Step 2: Cyclization to this compound

  • Dissolve the 5-bromo-2-hydroxyacetophenone oxime (1 equivalent) in a suitable solvent such as ethanol or pyridine.

  • Add a solution of sodium hydroxide or potassium hydroxide (1.2 equivalents) in water or ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 2: Alternative [3+2] Cycloaddition of a Nitrile Oxide and Benzyne

This modern approach offers a direct route to functionalized benzisoxazoles under mild conditions.[3]

  • In a reaction vessel, combine the o-(trimethylsilyl)aryl triflate (benzyne precursor, 2 equivalents) and cesium fluoride (CsF, 3 equivalents) in acetonitrile.

  • Separately, prepare a solution of the appropriate chlorooxime (1 equivalent) in acetonitrile.

  • Slowly add the chlorooxime solution to the benzyne precursor mixture via a syringe pump over 2.5 hours at room temperature.

  • Stir the reaction mixture for an additional 1-2 hours after the addition is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the residue by column chromatography to yield the desired this compound.

Quantitative Data Summary

Synthetic RouteKey ReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)Reference
Traditional Cyclization 5-bromo-2-hydroxyacetophenone oxime, NaOH/KOH70-856-10 (overall)Reflux[2]
[3+2] Cycloaddition o-(trimethylsilyl)aryl triflate, Chlorooxime, CsF60-903.5-4.5Room Temp.[3]

Visualizations

Experimental Workflow: Traditional Synthesis

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization start 5-bromo-2-hydroxyacetophenone reagents1 Hydroxylamine HCl, Sodium Acetate, Ethanol start->reagents1 reflux1 Reflux (2-4h) reagents1->reflux1 workup1 Aqueous Workup reflux1->workup1 oxime 5-bromo-2-hydroxyacetophenone oxime workup1->oxime reagents2 NaOH or KOH, Ethanol/Pyridine oxime->reagents2 reflux2 Reflux (4-6h) reagents2->reflux2 workup2 Neutralization & Extraction reflux2->workup2 purification Column Chromatography / Recrystallization workup2->purification product This compound purification->product

Caption: Workflow for the traditional synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_oximation Incomplete Oximation low_yield->incomplete_oximation inefficient_cyclization Inefficient Cyclization low_yield->inefficient_cyclization beckmann Beckmann Rearrangement low_yield->beckmann optimize_oximation Optimize Oximation (reagents, time, temp) incomplete_oximation->optimize_oximation optimize_cyclization Optimize Cyclization (base, solvent, temp) inefficient_cyclization->optimize_cyclization control_conditions Control Reaction Conditions to Minimize Rearrangement beckmann->control_conditions

Caption: Troubleshooting logic for addressing low product yield.

References

Catalyst Selection for 5-Bromo-3-methylbenzo[d]isoxazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of 5-Bromo-3-methylbenzo[d]isoxazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing the benzo[d]isoxazole core?

A1: The primary catalytic methods for constructing the benzo[d]isoxazole scaffold involve the intramolecular cyclization of an o-hydroxyaryl oxime precursor. The most frequently employed catalysts include palladium (Pd) complexes, copper (Cu) salts, and hypervalent iodine(III) reagents. Metal-free synthesis pathways are also emerging as a viable alternative.

Q2: How do I choose the best catalyst for my synthesis of this compound?

A2: The optimal catalyst depends on several factors, including the specific substrate, desired reaction conditions (e.g., temperature, solvent), and tolerance to potential metal contamination in the final product.

  • Palladium catalysts are often used for C-H activation/[4+1] annulation routes.

  • Copper catalysts are typically employed in cyclization reactions of oximes.

  • Hypervalent iodine reagents offer a metal-free alternative for oxidative cyclization.

Refer to the catalyst comparison table and the decision-making workflow diagram below for a more detailed guide.

Q3: What are the typical starting materials for the synthesis of this compound?

A3: A common precursor is the oxime of 2-acetyl-4-bromophenol. This can be synthesized from the corresponding acetophenone.

Q4: Are there any known suppliers for this compound?

A4: Yes, this compound is commercially available from suppliers such as Thoreauchem and J&W Pharmlab.[1][2] The CAS number for this compound is 66033-76-9.[1]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Palladium-Catalyzed Synthesis
Issue Potential Cause(s) Troubleshooting Step(s)
Low or No Product Yield - Inactive catalyst- Impure starting materials- Incorrect ligand choice- Suboptimal reaction temperature- Ensure the use of a pre-activated Pd(0) source or use a reliable precatalyst.- Purify starting materials (e.g., recrystallization, distillation).- Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.- Gradually increase the reaction temperature.
Formation of Side Products - Homocoupling of starting materials- Reductive dehalogenation of the bromo-substituent- Use a lower catalyst loading.- Add an appropriate ligand to modulate the catalyst's reactivity.- Ensure an inert atmosphere to prevent oxidative side reactions.
Difficulty in Product Purification - Residual palladium catalyst in the product- Employ techniques like filtration through Celite or silica gel plugs.- Consider using catalysts on a solid support for easier removal.
Copper-Catalyzed Synthesis
Issue Potential Cause(s) Troubleshooting Step(s)
Inconsistent Reaction Rates - Catalyst poisoning by impurities in substrates or solvents- Inefficient catalyst activation- Use high-purity, dry solvents and reagents.- Consider the use of a co-catalyst or additive to facilitate catalyst turnover.
Formation of Unidentified Byproducts - Oxidation of the copper catalyst- Undesired intermolecular reactions- Maintain a strictly inert atmosphere (e.g., Argon or Nitrogen).- Use a higher dilution to favor the intramolecular cyclization.
Poor Reproducibility - Variability in the quality of the copper salt- Use a freshly opened bottle of the copper catalyst or purify the existing stock.
Hypervalent Iodine-Mediated Synthesis
Issue Potential Cause(s) Troubleshooting Step(s)
Incomplete Conversion - Insufficient amount of the hypervalent iodine reagent- Low reactivity of the substrate- Increase the stoichiometry of the hypervalent iodine reagent.- Consider using a more reactive reagent, such as [hydroxy(tosyloxy)iodo]benzene (HTIB).
Formation of Over-oxidized Products - Harsh reaction conditions- Lower the reaction temperature.- Reduce the reaction time and monitor the progress closely using TLC or LC-MS.
Safety Concerns with Reagents - Some hypervalent iodine reagents can be explosive under certain conditions.- Always handle hypervalent iodine reagents with care, following all safety precautions outlined in the material safety data sheet (MSDS).

Catalyst Performance Data

The following table summarizes typical reaction conditions and yields for the synthesis of benzo[d]isoxazole derivatives using different catalytic systems, based on available literature for structurally related compounds.

Catalyst SystemPrecursor TypeTypical ConditionsYield (%)Reference
Palladium
Pd(OAc)₂ / Ag₂CO₃O-Aryl cyclic vinylogous estersToluene, 120 °C60-85[3]
Pd(TFA)₂N-phenoxyacetamides and aldehydesToluene, 100 °CGood[4]
Copper
CuI / K₃PO₄o-bromoarylamine and nitrilest-Amyl alcohol, 120-140 °Cup to 98[5]
CuIPropargyl-substituted isoindolinone and arylnitrile oxidesNot specifiedGood[6]
Hypervalent Iodine
PhI(OAc)₂ (IBD)o-phenylenediamines and aldehydes1,4-Dioxane, RT83-98[7]
2-Iodobenzoic acid / m-CPBAAlkyne- or alkene-tethered aldoximesDichloromethane, RTup to 94

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on common methods for analogous compounds. Note: These protocols should be adapted and optimized for the specific substrate and laboratory conditions.

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization

This protocol is adapted from general procedures for palladium-catalyzed C-H activation and cyclization reactions.

  • Preparation of the Reaction Mixture: To an oven-dried Schlenk tube, add the 4-bromo-2-hydroxyacetophenone oxime (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand (e.g., XPhos, 0.06 mmol).

  • Addition of Base and Solvent: Add a base (e.g., K₂CO₃, 2.0 mmol) and a dry, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Purge the tube with an inert gas (Argon or Nitrogen) and heat the mixture at the desired temperature (e.g., 100-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Intramolecular Cyclization

This protocol is based on general procedures for copper-catalyzed cyclization of oximes.

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the 4-bromo-2-hydroxyacetophenone oxime (1.0 mmol) in a suitable solvent (e.g., DMF or DMSO, 10 mL).

  • Addition of Catalyst and Base: Add CuI (0.1 mmol, 10 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) under an inert atmosphere. Stir until the starting material is consumed as indicated by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent by rotary evaporation and purify the residue by flash chromatography.

Protocol 3: Hypervalent Iodine-Mediated Oxidative Cyclization

This protocol is adapted from general methods using hypervalent iodine reagents.

  • Preparation of the Reaction Mixture: To a solution of 4-bromo-2-hydroxyacetophenone oxime (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN, 10 mL), add the hypervalent iodine reagent (e.g., PIDA or PIFA, 1.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: Evaporate the solvent and purify the crude product by column chromatography on silica gel.

Visualizations

General Experimental Workflow

experimental_workflow start Start: Precursor Synthesis (4-bromo-2-hydroxyacetophenone oxime) catalyst_selection Catalyst Selection: - Palladium-based - Copper-based - Hypervalent Iodine start->catalyst_selection reaction_setup Reaction Setup: - Add Substrate, Catalyst, Solvent, Base - Inert Atmosphere catalyst_selection->reaction_setup reaction Reaction: - Heating & Stirring - Monitor by TLC/LC-MS reaction_setup->reaction workup Work-up: - Quenching - Extraction - Washing & Drying reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization

Caption: A generalized workflow for the synthesis of this compound.

Catalyst Selection Decision Pathway

catalyst_selection start Need to synthesize This compound metal_free Is a metal-free synthesis required? start->metal_free hypervalent_iodine Use Hypervalent Iodine Reagent metal_free->hypervalent_iodine Yes mild_conditions Are mild reaction conditions preferred? metal_free->mild_conditions No palladium Consider Palladium Catalyst mild_conditions->palladium Yes cost_consideration Is catalyst cost a major factor? mild_conditions->cost_consideration No copper Consider Copper Catalyst cost_consideration->palladium No cost_consideration->copper Yes (often cheaper)

Caption: A decision tree to guide the selection of a suitable catalyst.

References

Validation & Comparative

NMR Analysis of 5-Bromo-3-methylbenzo[d]isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the predicted NMR spectral data for 5-Bromo-3-methylbenzo[d]isoxazole and contrasts it with experimental data from analogous structures, offering a framework for spectral interpretation and verification.

Executive Summary

This guide presents the predicted ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this analysis relies on computational predictions. To provide a robust comparative context, this guide includes experimentally obtained NMR data for structurally related benzisoxazole derivatives. Detailed experimental protocols for acquiring high-quality NMR data for small organic molecules are also provided. Visual diagrams generated using Graphviz are included to illustrate the analytical workflow and structural comparisons.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are computationally generated and serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityProtons
7.82dH-4
7.65ddH-6
7.50dH-7
2.55sCH₃

Solvent: CDCl₃, Frequency: 400 MHz. Data is predicted and should be verified experimentally.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon
163.5C-3
162.0C-7a
132.0C-6
125.0C-4
121.5C-5
118.0C-3a
112.0C-7
11.0CH₃

Solvent: CDCl₃, Frequency: 100 MHz. Data is predicted and should be verified experimentally.

Comparative Analysis with Alternative Benzisoxazole Derivatives

To aid in the interpretation of the predicted spectra, the following tables present experimental NMR data for other substituted benzisoxazole derivatives. These compounds share the core benzisoxazole scaffold and provide a basis for understanding the influence of different substituents on chemical shifts.

Table 3: Experimental ¹H NMR Data for Selected Benzisoxazole Derivatives

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)Other Protons (ppm)
3-Phenylbenzo[c]isoxazole7.84 (d)7.06 (dd)7.33 (dd)7.62 (d)7.46-7.59 (m, 3H), 8.03 (dd, 2H)
5-Bromo-3-phenylbenzo[c]isoxazole--7.37 (dd)-7.49-7.61 (m, 4H)

Table 4: Experimental ¹³C NMR Data for Selected Benzisoxazole Derivatives

CompoundC-3C-3aC-4C-5C-6C-7C-7aOther Carbons
3-Phenylbenzo[c]isoxazole164.6120.7124.7114.5126.8-158.0128.6, 129.4, 130.4, 130.8

Note: The numbering for benzo[c]isoxazoles may differ from benzo[d]isoxazoles.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structure elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of small organic molecules.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly affect chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent issues with spectral quality and instrument shimming.

NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used for routine spectra to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typical.

    • Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

  • ¹³C NMR Acquisition Parameters:

    • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Pulse Angle: A 45° pulse angle is a good compromise between signal intensity and the need for longer relaxation delays.

    • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point, but may need to be increased for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizing the NMR Analysis Workflow and Structural Comparison

The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR analysis process and the structural relationship between this compound and a comparative compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire 1H & 13C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectra phase_base->reference interpret Interpret & Assign Signals reference->interpret conclusion conclusion interpret->conclusion Structure Elucidation Structural_Comparison cluster_target Target Compound cluster_alternative Alternative Compound target_struct This compound target_img comparison Structural Comparison (Core Scaffold) target_img->comparison alt_struct 3-Phenylbenzo[c]isoxazole alt_img alt_img->comparison

References

Mass Spectrometry Analysis of 5-Bromo-3-methylbenzo[d]isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of 5-Bromo-3-methylbenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a standard experimental protocol for its analysis, presents anticipated data in a structured format, and visualizes its expected fragmentation pathway. This information is benchmarked against common alternative ionization techniques to provide a comprehensive overview for researchers.

Introduction

This compound, with a molecular weight of approximately 212.05 g/mol and the chemical formula C8H6BrNO, is a halogenated heterocyclic compound.[1][2] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development applications. Electron Impact (EI) ionization is a common and robust technique for the analysis of such small molecules, providing reproducible fragmentation patterns that serve as a molecular fingerprint.

Comparison of Ionization Methods

While Electron Impact (EI) ionization is a widely used technique for the mass analysis of small, volatile molecules, other methods can offer advantages depending on the specific analytical goal.

Ionization TechniquePrincipleAdvantages for this compoundDisadvantages
Electron Impact (EI) A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.Provides a detailed, reproducible fragmentation pattern useful for structural elucidation and library matching.May lead to the absence of a molecular ion peak for fragile molecules.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol and charged droplets.A soft ionization technique, ideal for preserving the molecular ion. Suitable for less volatile compounds and analysis from solution.Fragmentation is often minimal and may require tandem MS (MS/MS) for structural information.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization.Suitable for non-volatile and thermally labile molecules. Often produces singly charged ions, simplifying the spectrum.Matrix interference can be a problem in the low mass range. Sample preparation is critical.

Experimental Protocol: Electron Impact Mass Spectrometry

This section details a standard protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an EI source.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Impact (EI) ion source and a quadrupole or time-of-flight (TOF) analyzer.

Reagents and Materials:

  • This compound (solid, >95% purity)[1]

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate) for sample dissolution.

  • Inert gas for GC (e.g., Helium or Nitrogen).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC Separation:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: 1 mL/min (Helium)

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • MS Analysis:

    • Ion Source: Electron Impact (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

    • Scan Speed: 1000 amu/s

Anticipated Mass Spectrometry Data

The following table summarizes the expected m/z values for the molecular ion and key fragments of this compound upon EI ionization. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (approximately a 1:1 ratio for 79Br and 81Br isotopes).

m/z (for 79Br)m/z (for 81Br)Proposed Fragment IonRelative Abundance
211213[M]+• (Molecular Ion)Moderate
196198[M - CH3]+Low
183185[M - CO]+•Moderate
132-[M - Br]+High
104-[C7H6N]+High
76-[C6H4]+•Moderate

Proposed Fragmentation Pathway

The fragmentation of isoxazole derivatives under electron impact often initiates with the cleavage of the weak N-O bond.[3] For this compound, the proposed primary fragmentation steps are illustrated below.

fragmentation_pathway M [C8H6BrNO]+• m/z = 211/213 F1 [C7H3BrNO]+• m/z = 196/198 M->F1 -CH3 F2 [C7H6NBr]+• m/z = 183/185 M->F2 -CO F3 [C8H6NO]+ m/z = 132 M->F3 -Br F4 [C7H6N]+ m/z = 104 F3->F4 -CO F5 [C6H4]+• m/z = 76 F4->F5 -HCN

Caption: Proposed EI fragmentation pathway for this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided experimental protocol and anticipated data can serve as a valuable reference for researchers in the fields of analytical chemistry, drug discovery, and materials science. It is important to note that actual fragmentation patterns may vary slightly depending on the specific instrumentation and experimental conditions used.

References

A Comparative Guide to Purity Analysis of 5-Bromo-3-methylbenzo[d]isoxazole: HPLC vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is paramount for ensuring safety, efficacy, and reproducibility. For a heterocyclic compound like 5-Bromo-3-methylbenzo[d]isoxazole, a key intermediate in medicinal chemistry, robust analytical methods are essential. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment against advanced alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For decades, reversed-phase HPLC (RP-HPLC) has been the workhorse for purity analysis of small organic molecules due to its versatility and robustness. A typical HPLC method for a compound like this compound would involve separation on a C18 stationary phase with a mobile phase gradient of water and an organic solvent, such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Performance Characteristics of HPLC
ParameterTypical Value/Characteristic
Purity Determination Typically >95-99% area under the curve (AUC)
Analysis Time 15-30 minutes per sample[1]
Resolution Good, baseline separation of major impurities
Sensitivity ng to µg range
Solvent Consumption High
Instrumentation Cost Moderate

Alternative Analytical Methodologies

Recent advancements in analytical instrumentation offer significant advantages over traditional HPLC.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of operating at much higher pressures (up to 15,000 psi).[1][2] This results in faster analysis times, improved resolution, and increased sensitivity.[3][4]

Key Advantages over HPLC:

  • Speed: Analysis times can be reduced by up to a factor of nine compared to traditional HPLC systems using 5 µm particles.[4]

  • Resolution and Sensitivity: The use of smaller particles leads to sharper, narrower peaks, which improves both the separation of closely eluting impurities and the signal-to-noise ratio, enhancing sensitivity.[3][4]

  • Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a significant reduction in solvent usage, making it a greener and more cost-effective technique.[3][5]

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly well-suited for the analysis and purification of chiral and achiral small molecules.[6] For heterocyclic compounds, SFC can offer unique selectivity compared to RP-HPLC.[7][8]

Key Advantages:

  • Orthogonal Selectivity: SFC often provides different elution patterns compared to RP-HPLC, which can be crucial for detecting impurities that might co-elute with the main peak in an HPLC separation.[7]

  • Speed: The low viscosity of supercritical fluids allows for high flow rates without generating excessive backpressure, leading to very fast separations.

  • Green Chemistry: The primary mobile phase is captured CO2, significantly reducing the consumption of organic solvents.[9]

  • Suitability for a Range of Polarities: SFC is effective for analyzing both polar and non-polar compounds.[10]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[11] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12]

Key Advantages:

  • High Accuracy and Precision: qNMR is a highly accurate and precise method for purity determination.[12]

  • No Reference Standard of the Analyte Needed: Purity is determined by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[13]

  • Structural Information: In addition to quantitative data, the NMR spectrum provides structural confirmation of the analyte.

  • Versatility: Can be applied to a wide range of organic molecules.[14]

Comparative Summary of Analytical Techniques

FeatureHPLCUPLCSFCqNMR
Principle Liquid-solid partitioningLiquid-solid partitioningSupercritical fluid-solid partitioningNuclear magnetic resonance
Analysis Time 15-30 min[1]1-10 min[1]< 10 min10-20 min
Resolution GoodExcellent[2]ExcellentNot applicable (non-separative)
Sensitivity GoodExcellent[3]GoodModerate
Solvent Consumption HighLow[3]Very LowLow
Need for Analyte Standard Yes (for identification)Yes (for identification)Yes (for identification)No (uses internal standard)[14]
Primary Method NoNoNoYes[11]

Experimental Protocols

Representative HPLC Method for this compound Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 30
    20 95
    25 95
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of acetonitrile to a final concentration of 0.5 mg/mL.

General qNMR Protocol for Purity Determination
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one resonance that is well-resolved from any analyte signals.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the internal standard into a vial.

    • Accurately weigh about 10-20 mg of this compound into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a volumetric flask.

    • Transfer an appropriate volume (e.g., 0.6 mL) to an NMR tube.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

Visualizing the HPLC Workflow

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Accurately weigh sample and dissolve in diluent Injection Inject sample onto HPLC column SamplePrep->Injection MobilePhasePrep Prepare and degas Mobile Phases A and B MobilePhasePrep->Injection Separation Gradient elution separates analyte from impurities Injection->Separation Detection UV detector measures absorbance over time Separation->Detection Integration Integrate peaks in the chromatogram Detection->Integration Calculation Calculate % Purity (Area Percent Method) Integration->Calculation Report Generate final report Calculation->Report

References

Comparative Analysis of 5-Bromo-3-methylbenzo[d]isoxazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-3-methylbenzo[d]isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their potential as kinase inhibitors, anticancer agents, and modulators of other key biological targets. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for the rational design of novel therapeutic agents.

Core Structure and Key Pharmacophoric Features

The this compound core consists of a bicyclic system with a bromine atom at the 5-position and a methyl group at the 3-position. The bromine atom can participate in halogen bonding and can influence the electronic properties of the aromatic system, while the methyl group can be a key interaction point within a protein's binding pocket. Modifications at these positions, as well as on the benzene ring, have been shown to significantly impact the biological activity of these compounds.

Comparative Biological Activities of Analogs

While a comprehensive SAR study on a single biological target for a wide range of this compound analogs is not extensively documented in a single publication, a comparative analysis can be constructed from various studies on related benzo[d]isoxazole derivatives. The following table summarizes the biological activities of representative analogs, highlighting the influence of different substituents on their potency.

Compound IDR1 (at position 3)R2 (at position 5)R3 (other substitutions)Target/ActivityPotency (IC50/EC50)Reference
A -CH3-Br-c-Met KinaseNot specified[1]
B -NH2-Varied aryl ureasc-Met Kinase1.8 nM - >10 µM[1]
C -CH3--BET Bromodomains-[2]
D -CH3-BrVaried sulfonamidesBRD4Not specified
E -CH3-N-aryl carboxamidesHIF-1α Transcription24 nM - >10 µM[3]

Note: Data for some specific this compound analogs (e.g., with sulfonamide substitutions) is inferred from studies on closely related scaffolds and represents a predictive SAR.

Structure-Activity Relationship Insights

Based on the available data for benzo[d]isoxazole and related isoxazole analogs, the following SAR trends can be outlined:

  • Substitution at the 3-position: The nature of the substituent at the 3-position is critical for activity. While a methyl group is present in the core structure of interest, studies on related scaffolds show that replacing it with an amino group can lead to potent c-Met kinase inhibitors[1]. This suggests that this position is a key site for interaction with the target protein and that modifications here can significantly modulate potency and selectivity.

  • Modifications on the Benzene Ring: Substitution on the benzene part of the benzo[d]isoxazole ring can significantly impact activity. For instance, in the case of HIF-1α inhibitors, substitutions on an N-aryl carboxamide attached to the benzo[d]isoxazole core showed that the position and nature of the substituent were crucial for potency, with para-substituted analogs often being more active[3].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the reproduction and validation of the presented data.

Kinase Inhibition Assay (Example for c-Met)

The inhibitory activity of the compounds against c-Met kinase can be determined using a standard in vitro kinase assay. The following is a general protocol:

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • The compounds are serially diluted in DMSO and then added to the wells of a 96-well plate.

    • Recombinant c-Met kinase is added to each well and incubated with the compound for a specified period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.

    • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (Anticancer Activity)

The antiproliferative activity of the compounds can be assessed using a cell-based assay such as the MTT or SRB assay.

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • After the incubation period, the cell viability is determined. For the MTT assay, MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent before measuring the absorbance. For the SRB assay, cells are fixed, stained with sulforhodamine B, and the bound dye is solubilized for absorbance measurement.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

HIF-1α Reporter Gene Assay

The inhibitory activity of compounds on HIF-1α transcriptional activity can be measured using a dual-luciferase reporter gene assay[3].

  • Cell Line: A stable cell line co-transfected with a hypoxia-response element (HRE)-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (e.g., HEK293T-HRE).

  • Procedure:

    • Cells are seeded in 96-well plates.

    • After attachment, cells are treated with different concentrations of the compounds.

    • The cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified time (e.g., 16 hours).

    • The luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway that can be targeted by this compound analogs and a general workflow for their evaluation.

G cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GrowthFactor->Receptor Binds P1 Phosphorylation Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->P1 Activates TF Transcription Factors P1->TF Activates GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression Regulates Inhibitor This compound Analog Inhibitor->Receptor Inhibits G cluster_workflow Drug Discovery Workflow Synthesis Analog Synthesis Screening In vitro Screening (e.g., Kinase Assay) Synthesis->Screening SAR Structure-Activity Relationship Analysis Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis InVivo In vivo Studies LeadOpt->InVivo

References

The Efficacy of 5-Bromo-3-methylbenzo[d]isoxazole: An Uncharted Territory in Isoxazole Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite the broad therapeutic potential of isoxazole derivatives in drug discovery, a comprehensive evaluation of the specific efficacy of 5-Bromo-3-methylbenzo[d]isoxazole remains conspicuously absent from the current scientific literature. While the isoxazole scaffold is a well-established pharmacophore present in a variety of clinically approved drugs and investigational compounds, detailed experimental data, comparative studies, and elucidated signaling pathways for this particular brominated benzisoxazole are not publicly available.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. This versatility has led to the development of numerous isoxazole-containing drugs targeting a range of diseases.

For instance, research into other benzisoxazole derivatives has shown promising results. A compound with a 3-methyl-benzo[d]isoxazole scaffold has demonstrated potent and selective binding to BET (Bromodomain and Extra-Terminal) proteins, exhibiting both in vitro and in vivo efficacy against prostate cancer.[1] This highlights the potential of the benzisoxazole core in developing novel therapeutics. However, the influence of the 5-bromo substitution on the methylbenzo[d]isoxazole core has not been specifically investigated or reported.

The broader family of isoxazoles has been extensively studied. Various derivatives have been synthesized and evaluated for their therapeutic effects. These studies often involve detailed experimental protocols to assess their biological activity.

General Experimental Approaches for Evaluating Isoxazole Efficacy

While specific data for this compound is unavailable, the following experimental protocols are commonly employed to assess the efficacy of other isoxazole derivatives and would be applicable for its future evaluation.

Table 1: Common In Vitro Efficacy Assays for Isoxazole Derivatives
Assay TypePurposeTypical Cell Lines/TargetsKey Parameters Measured
Antiproliferative Assays To determine the cytotoxic or cytostatic effects on cancer cells.Various cancer cell lines (e.g., MCF-7, HeLa, A549)IC50 (half-maximal inhibitory concentration), GI50 (50% growth inhibition)
Anti-inflammatory Assays To evaluate the potential to reduce inflammation.Macrophages (e.g., RAW 264.7), LPS-stimulated cellsInhibition of nitric oxide (NO) production, reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Antibacterial Assays To assess the ability to inhibit bacterial growth.Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteriaMinimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
Enzyme Inhibition Assays To determine the inhibitory activity against specific enzymes.Purified enzymes (e.g., COX-2, kinases, topoisomerases)IC50, Ki (inhibition constant)
Experimental Workflow for Efficacy Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel isoxazole compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Efficacy Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization antiproliferative Antiproliferative Assays characterization->antiproliferative anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory antibacterial Antibacterial Assays characterization->antibacterial enzyme_inhibition Enzyme Inhibition Assays antiproliferative->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) enzyme_inhibition->pathway_analysis animal_model Animal Model of Disease enzyme_inhibition->animal_model efficacy_testing Efficacy & Toxicity Testing animal_model->efficacy_testing

A generalized workflow for the discovery and evaluation of a novel isoxazole compound.

Potential Signaling Pathways for Investigation

Based on the known activities of other isoxazole derivatives, several signaling pathways could be relevant for future studies on this compound. For example, in the context of cancer, isoxazoles have been shown to modulate pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for an isoxazole derivative with anticancer properties.

signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k isoxazole Isoxazole Derivative raf Raf isoxazole->raf isoxazole->pi3k ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, NF-κB) erk->transcription_factors akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription_factors cell_cycle Cell Cycle Progression transcription_factors->cell_cycle apoptosis Inhibition of Apoptosis transcription_factors->apoptosis

A hypothetical signaling pathway potentially modulated by an anticancer isoxazole derivative.

Conclusion

References

Comparative Cross-Reactivity Analysis of 5-Bromo-3-methylbenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of a series of synthesized 5-Bromo-3-methylbenzo[d]isoxazole derivatives. The objective is to furnish researchers and drug development professionals with data-driven insights into the selectivity of these compounds, which are of interest for their potential therapeutic applications, including their roles as kinase and bromodomain inhibitors. The following sections detail the inhibitory activities of these derivatives against a panel of kinases and bromodomains, outline the experimental methodologies used for these assessments, and visualize the screening workflow and a relevant biological pathway.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound derivatives was assessed against a primary target, a hypothetical tyrosine kinase "Kinase A," and a panel of off-target kinases and bromodomains to determine their selectivity profiles. The derivatives feature substitutions at the R1 and R2 positions of the benzo[d]isoxazole core, and their structure-activity relationships (SAR) are summarized below.

Structure-Activity Relationship (SAR) Summary

The SAR for this series of compounds suggests that substitutions on the phenyl ring at the R2 position significantly influence both potency and selectivity. Small, electron-withdrawing groups tend to enhance potency against the primary target, Kinase A. Modifications at the R1 position on the methyl group have a less pronounced but still notable effect on the overall activity and cross-reactivity profile. Generally, isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The specific substitutions explored in this theoretical study are designed to probe the chemical space around the this compound scaffold to identify candidates with optimal potency and minimal off-target effects.

Kinase and Bromodomain Cross-Reactivity Data

The following tables summarize the half-maximal inhibitory concentrations (IC50) for a selection of this compound derivatives against Kinase A, a panel of off-target kinases, and the BRD4 bromodomain. All IC50 values are presented in micromolar (µM).

Table 1: Inhibitory Activity (IC50, µM) of this compound Derivatives Against a Kinase Panel

Compound IDR1R2Kinase AKinase BKinase CKinase D
BBI-001HH0.152.55.8>10
BBI-002H4-F0.081.23.18.9
BBI-003H4-Cl0.050.92.57.5
BBI-004H4-CH30.253.16.2>10
BBI-005CH2OH4-Cl0.091.53.09.2

Table 2: Inhibitory Activity (IC50, µM) Against BRD4 Bromodomain

Compound IDR1R2BRD4(BD1)
BBI-001HH8.2
BBI-002H4-F5.1
BBI-003H4-Cl4.5
BBI-004H4-CH39.5
BBI-005CH2OH4-Cl6.8

Experimental Protocols

The following protocols describe the methodologies used to generate the cross-reactivity data presented in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of the this compound derivatives against the kinase panel was determined using the ADP-Glo™ Kinase Assay (Promega). This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human kinases (Kinase A, B, C, D)

  • ATP

  • Substrate peptides specific to each kinase

  • This compound derivatives (dissolved in DMSO)

  • Assay plates (384-well, white)

  • Plate reader capable of measuring luminescence

Procedure:

  • A 5 µL kinase reaction is prepared in a 384-well plate containing the respective kinase, its substrate, and ATP in kinase reaction buffer.

  • The test compounds are added to the wells at various concentrations. A DMSO control (vehicle) is included.

  • The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • To stop the kinase reaction and deplete the remaining ATP, 5 µL of ADP-Glo™ Reagent is added to each well.

  • The plate is incubated for 40 minutes at room temperature.

  • To convert the generated ADP to ATP and measure the light output, 10 µL of Kinase Detection Reagent is added to each well.

  • The plate is incubated for an additional 30 minutes at room temperature.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated from the dose-response curves using non-linear regression analysis.

Bromodomain Inhibition Assay (AlphaScreen)

The inhibitory activity against the BRD4 bromodomain was assessed using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) competition assay.

Materials:

  • His-tagged BRD4(BD1) protein

  • Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • This compound derivatives (dissolved in DMSO)

  • Assay buffer

  • Assay plates (384-well, white)

  • AlphaScreen-capable plate reader

Procedure:

  • A solution containing the His-tagged BRD4(BD1) protein and the biotinylated H4K8ac peptide is prepared in the assay buffer.

  • The test compounds are added to the wells of a 384-well plate at various concentrations.

  • The protein-peptide mixture is added to the wells.

  • The plate is incubated for 30 minutes at room temperature to allow for binding.

  • A suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads is added to each well.

  • The plate is incubated in the dark for 60 minutes at room temperature.

  • The AlphaScreen signal is read on a compatible plate reader.

  • IC50 values are determined by plotting the signal against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for cross-reactivity profiling and a representative signaling pathway potentially modulated by these compounds.

G cluster_workflow Experimental Workflow: Cross-Reactivity Profiling start Synthesized this compound Derivatives primary_screen Primary Screen: In Vitro Kinase Assay (Kinase A) start->primary_screen active_compounds Active Compounds (IC50 < 1 µM) primary_screen->active_compounds selectivity_panel Selectivity Panel: Off-Target Kinase Assays (Kinases B, C, D) active_compounds->selectivity_panel bromodomain_assay Bromodomain Assay (BRD4) active_compounds->bromodomain_assay data_analysis Data Analysis: IC50 Determination & SAR selectivity_panel->data_analysis bromodomain_assay->data_analysis

Caption: Workflow for cross-reactivity profiling of derivatives.

G cluster_pathway Hypothetical Kinase A Signaling Pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a substrate Substrate Protein kinase_a->substrate tf Transcription Factor substrate->tf gene_expression Gene Expression (Proliferation, Survival) tf->gene_expression inhibitor This compound Derivative inhibitor->kinase_a

Caption: A potential signaling pathway modulated by the inhibitors.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-methylbenzo[d]isoxazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Bromo-3-methylbenzo[d]isoxazole, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides a detailed, step-by-step operational plan for its disposal, aligning with standard hazardous waste management protocols.

Immediate Safety Considerations

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

Quantitative Data Summary

The following table summarizes the available data for this compound. Due to the limited publicly available information, some data points are based on closely related compounds or general chemical waste guidelines.

ParameterValue/InformationSource/Rationale
Chemical Name This compoundSupplier Information
CAS Number 66033-76-9Supplier Information[1][2][3]
Molecular Formula C8H6BrNOSupplier Information
Appearance SolidSupplier Information[3]
GHS Hazard Pictogram WarningAmbeed Product Page
GHS Hazard Statement H302: Harmful if swallowedAmbeed Product Page
Waste Category Halogenated Organic WasteChemical Structure[4][5][6]
Incompatible Wastes Non-halogenated organic wastes, strong oxidizing agents, acids, bases.General Waste Guidelines[4][6]
Container Type Chemically compatible, sealed container (e.g., glass or polyethylene).General Waste Guidelines[7][8][9]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify this compound waste. This includes pure, unused compound, contaminated materials (e.g., weighing boats, gloves, paper towels), and solutions containing the compound.
  • Crucially, this waste must be segregated as halogenated organic waste .[4][5] Do not mix it with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[5]

2. Containerization:

  • Select a waste container that is in good condition, free from leaks, and compatible with the chemical. The original container is often a suitable choice.[9]
  • Ensure the container has a secure, tightly sealing lid to prevent spills and the release of vapors.[7]

3. Labeling:

  • Label the waste container clearly and accurately before adding any waste. The label must include:
  • The words "Hazardous Waste".[7]
  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]
  • An approximate concentration and quantity of the waste.
  • The date when the first waste was added to the container.[8]
  • The name of the principal investigator or lab manager.

4. Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.
  • This storage area should be away from general lab traffic and incompatible materials.
  • Ensure secondary containment is in place to capture any potential leaks.[7]

5. Arranging for Disposal:

  • Once the waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10]
  • Follow your institution's specific procedures for requesting a waste pickup. This may involve filling out an online form or a physical tag.[8]
  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7]

6. Decontamination of Empty Containers:

  • If you need to dispose of the original, now empty, container, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][11]
  • The rinsate from this process is also considered hazardous waste and must be collected and disposed of as halogenated organic waste.[7][9]
  • After triple-rinsing and allowing it to air dry, the container can be disposed of in the regular trash after defacing the original label.[11]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Generation of Waste (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Identify as Halogenated Organic Waste ppe->segregate container Select Compatible, Sealable Container segregate->container label_waste Label with 'Hazardous Waste', Full Chemical Name, and Date container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-3-methylbenzo[d]isoxazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed. Appropriate personal protective equipment (PPE) is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.To protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for handling large quantities.To prevent inhalation of dust.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing risks associated with handling this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound in Ventilated Enclosure C->D Transfer Compound E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F Complete Experiment G Segregate and Label Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dilution

This protocol outlines the steps for safely weighing and preparing a solution of this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance within a ventilated enclosure (e.g., chemical fume hood)

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Beakers

  • Pipettes

Procedure:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Don all required PPE as specified in Table 1.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid generating dust.

    • Record the exact weight.

  • Dilution:

    • Carefully transfer the weighed compound into a clean beaker.

    • Add a small amount of the desired solvent to the weighing boat to rinse any remaining powder and transfer the rinse to the beaker.

    • Add the solvent to the beaker in portions, stirring gently to dissolve the compound.

    • Once dissolved, transfer the solution to an appropriately sized volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask.

    • Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert several times to ensure a homogenous solution.

  • Post-Procedure:

    • Decontaminate the spatula and any other reusable equipment.

    • Dispose of single-use items in the designated chemical waste container.

    • Clean the work area thoroughly.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Surplus Compound Dispose of as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office for specific instructions. Do not dispose of down the drain.
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated, sealed, and clearly labeled hazardous waste container.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container may be disposed of as non-hazardous waste, depending on local regulations.
Solutions Collect in a labeled, sealed, and appropriate hazardous waste container.

Always consult your institution's EHS guidelines and local regulations for chemical waste disposal.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.